Epyrifenacil
Description
Properties
CAS No. |
353292-31-6 |
|---|---|
Molecular Formula |
C21H16ClF4N3O6 |
Molecular Weight |
517.8 g/mol |
IUPAC Name |
ethyl 2-[[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]-2-pyridinyl]oxy]acetate |
InChI |
InChI=1S/C21H16ClF4N3O6/c1-3-33-18(31)10-34-19-14(5-4-6-27-19)35-15-8-13(12(23)7-11(15)22)29-17(30)9-16(21(24,25)26)28(2)20(29)32/h4-9H,3,10H2,1-2H3 |
InChI Key |
XPEVJXBWHXAUDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=N1)OC2=C(C=C(C(=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Epyrifenacil: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epyrifenacil is a novel herbicide belonging to the pyrimidinedione class of chemicals. It functions as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. This compound is effective against a broad spectrum of grass and broadleaf weeds. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mode of action, and available experimental methodologies.
Chemical Structure and Identification
This compound is chemically known as ethyl 2-[[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]-2-pyridinyl]oxy]acetate[1]. Its chemical structure is characterized by a central phenoxy-pyridine ether linkage connecting a trifluoromethyl-substituted pyrimidinedione ring and an ethyl acetate moiety.
Key Identifiers:
-
IUPAC Name: ethyl 2-[[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]-2-pyridinyl]oxy]acetate[1][2]
-
CAS Number: 353292-31-6[1]
-
Molecular Formula: C₂₁H₁₆ClF₄N₃O₆[1]
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Molecular Weight: 517.82 g/mol
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Chemical Structure:
Physicochemical Properties
A comprehensive summary of the known physicochemical properties of this compound is presented in the table below. It is characterized by its low water solubility and extremely low vapor pressure, which has implications for its environmental fate and application methods.
| Property | Value | Reference |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Low (quantitative data not available) | |
| Solubility in Organic Solvents | DMSO: 100 mg/mL | |
| Vapor Pressure | 7 x 10⁻¹³ Pa | |
| Octanol-Water Partition Coefficient (Log P) | Data not available |
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound's herbicidal activity stems from its inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme. The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. This accumulated substrate then undergoes non-enzymatic oxidation, leading to the formation of triplet-state protoporphyrin IX. In the presence of light and molecular oxygen, this molecule generates highly reactive singlet oxygen, which initiates a cascade of lipid peroxidation, destroying cell membranes and leading to rapid cellular leakage and death of the plant.
Caption: Mechanism of action of this compound via PPO inhibition.
Experimental Protocols
Analytical Method for this compound Residue Analysis
A common method for the determination of this compound and its metabolite, S-3100-CA, in biological matrices involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation (Liver Tissue):
-
Homogenize approximately 200 mg of liver tissue.
-
Perform an extraction procedure to isolate the analytes of interest.
-
-
HPLC Conditions:
-
System: Shimadzu 20A HPLC system or equivalent.
-
Column: CAPCELL PAK MGII column (50 mm × 2.0 mm, 3 µm particle size) or similar reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 30% B, increase to 76% B at 4.0 min, and then to 100% B.
-
-
MS/MS Detection:
-
Utilize selective reaction monitoring (SRM) for quantification.
-
SRM Transition for this compound: m/z 518/473.
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SRM Transition for S-3100-CA: m/z 490/473.
-
Quantify the analytes using a linear calibration curve with analytical standards.
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Caption: General workflow for this compound residue analysis.
Formulation for In Vivo Studies
For laboratory-based in vivo studies, this compound can be formulated as a suspension. The following is a general protocol for preparing a dosing solution.
-
Materials:
-
This compound (active ingredient)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To prepare the final dosing solution, add the DMSO stock solution to corn oil to achieve the desired final concentration. For example, to make a 2.5 mg/mL solution, add 100 µL of the 25.0 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix the solution thoroughly to ensure a uniform suspension.
-
It is recommended to prepare the in vivo formulation fresh on the day of use.
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Conclusion
This compound is a significant addition to the portfolio of PPO-inhibiting herbicides, offering broad-spectrum weed control. Its unique chemical structure and potent mode of action make it a valuable tool in modern agriculture. This technical guide has summarized the core chemical and physical properties of this compound, detailed its mechanism of action, and provided an overview of relevant experimental protocols. Further research into its environmental fate, toxicology, and the development of optimized formulations will continue to be of high interest to the scientific community.
References
Epyrifenacil's Systemic Action in Weed Control: A Technical Guide
Executive Summary
Epyrifenacil is a novel, broad-spectrum herbicide distinguished by its systemic action, a unique characteristic for a protoporphyrinogen IX oxidase (PPO) inhibitor.[1] Developed by Sumitomo Chemical, this pyrimidinedione-class herbicide is applied as a proherbicide and is converted within the plant to its active acid metabolite.[1][2][3] This active form is mobile within the phloem, enabling translocation throughout the weed to control both broadleaf and grass species, including some biotypes resistant to other PPO inhibitors.[1] Its efficacy at low use rates and low vapor pressure further establish this compound as a significant tool for modern weed management and resistance mitigation strategies.
Introduction
Protoporphyrinogen IX oxidase (PPO) inhibiting herbicides, classified under HRAC Group 14, have historically been characterized as "contact" herbicides. Their rapid, light-dependent mechanism of action causes swift cell membrane damage, which typically limits their movement within the plant. This compound represents a paradigm shift in this class. Belonging to the pyrimidinedione chemical family, it possesses a unique three-ring structure that contributes to its distinct biological activity. It offers a foliar solution for broad-spectrum weed management, demonstrating systemic control of grasses—a notable advantage over many commercial PPO inhibitors. This guide provides a detailed technical overview of the mechanism, systemic action, performance data, and experimental evaluation of this compound.
Mechanism of Action: PPO Inhibition
This compound's herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO). This enzyme is critical in both the chlorophyll (in plants) and heme (in plants and mammals) biosynthesis pathways, where it catalyzes the oxidation of protoporphyrinogen IX into protoporphyrin IX (Proto IX).
When this compound's active metabolite inhibits PPO in the chloroplast, the substrate protoporphyrinogen IX accumulates and leaks into the cytoplasm. There, it is rapidly oxidized to the highly photodynamic Proto IX. In the presence of light and oxygen, Proto IX generates a cascade of reactive oxygen species (ROS), which initiate lipid peroxidation. This process leads to the rapid disintegration of cellular membranes, resulting in fluid leakage, loss of cell function, and ultimately, plant death.
Caption: Mechanism of Action for this compound via PPO Inhibition.
Systemic Action and Biokinetics
A key innovation of this compound is its systemic activity, which is uncharacteristic of PPO inhibitors. This compound itself is a proherbicide. After foliar application, it is absorbed and de-esterified into its herbicidally active carboxylic acid metabolite, S-3100-CA. While the parent ester shows limited movement, the acid metabolite is readily loaded into the phloem and translocated throughout the plant. This systemic movement allows the herbicide to reach and control critical meristematic tissues in both shoots and roots, which is particularly important for the control of grass weeds.
References
- 1. This compound, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H16ClF4N3O6 | CID 12097345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative hepatotoxicity of a herbicide, this compound, in humans and rodents by comparing the dynamics and kinetics of its causal metabolite [jstage.jst.go.jp]
Environmental Fate and Soil Mobility of Epyrifenacil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and soil mobility of the herbicide Epyrifenacil. The information is compiled from publicly available regulatory documents and scientific assessments, primarily from the United States Environmental Protection Agency (EPA).
Executive Summary
This compound is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide. Its environmental behavior is characterized by the rapid degradation of the parent molecule and the formation of numerous, more persistent degradates. The primary metabolite, S-3100-CA, is more mobile in soil than this compound itself. While the parent compound is non-persistent in soil and aquatic environments, the overall residue, including its degradates, exhibits high persistence. One of the terminal degradation products of this compound is trifluoroacetic acid (TFA), a compound noted for its environmental persistence.
Data Presentation: Physicochemical Properties and Environmental Fate
The following tables summarize the key quantitative data regarding the environmental fate and mobility of this compound and its principal degradate, S-3100-CA.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 2-[[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]-2-pyridinyl]oxy]acetate | N/A |
| CAS Number | 353292-31-6 | N/A |
| Molecular Formula | C₂₁H₁₆ClF₄N₃O₆ | N/A |
| Molar Mass | 517.82 g/mol | N/A |
| Water Solubility | Information not available in provided search results | N/A |
| Vapor Pressure | Information not available in provided search results | N/A |
| Log Kow (Octanol-Water Partition Coefficient) | Information not available in provided search results | N/A |
Table 2: Environmental Fate of this compound
| Environmental Process | Parameter | Value (days) | Notes | Source |
| Hydrolysis | DT₅₀ | pH 4: StablepH 7: Slow degradationpH 9: More rapid degradation | pH-dependent hydrolysis. A 30-day study yielded a calculated half-life of 2,237 days for the overall system.[1] | [2] |
| Aqueous Photolysis | DT₅₀ | 9.16 | At 40°N latitude. | [3] |
| Aerobic Soil Metabolism | DT₅₀ (Parent) | 0.22 - 1.2 | Rapid degradation of the parent compound. | [3] |
| DT₅₀ (Total Residues) | up to 2,521 | Indicates high persistence of degradates. | [1] | |
| Anaerobic Aquatic Metabolism | DT₅₀ (Parent) | Rapid degradation | Specific DT₅₀ value not available. | |
| Aerobic Aquatic Metabolism | DT₅₀ (Parent) | 1.2 - 3.3 | Rapid degradation of the parent compound. | |
| DT₅₀ (Total Residues) | 188 - 1850 | Indicates high persistence of degradates. |
Table 3: Soil Mobility of this compound and its Degradate S-3100-CA
| Compound | Kₒc (mL/g-OC) | Mobility Classification | Source |
| This compound | 184 - 428 | Moderately Mobile | |
| S-3100-CA | 24 - 135 | Mobile |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are proprietary to the registrant. However, these studies generally follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) and the EPA's Office of Chemical Safety and Pollution Prevention (OCSPP). Below are generalized methodologies for the key experiments cited.
1. Aerobic Soil Metabolism (Following OECD Guideline 307)
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Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.
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Methodology:
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Radiolabeled this compound (e.g., ¹⁴C-labeled) is applied to fresh soil samples with known characteristics (e.g., texture, pH, organic matter content, microbial biomass).
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The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity).
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A continuous flow of humidified air is passed through the incubation flasks to maintain aerobic conditions. Traps containing solutions to capture CO₂ and other volatile organic compounds are placed at the outlet.
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Soil samples are collected at various time intervals and analyzed for the parent compound and its degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Mass Spectrometry (MS).
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The disappearance time for 50% of the parent compound (DT₅₀) is calculated using appropriate kinetic models (e.g., single first-order, IORE).
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2. Aqueous Photolysis (Following OECD Guideline 316)
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Objective: To determine the rate of degradation of this compound in water when exposed to light.
-
Methodology:
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A sterile aqueous solution of radiolabeled this compound in a buffer (e.g., pH 7) is prepared.
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The solution is placed in quartz tubes and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters).
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Control samples are incubated in the dark at the same temperature to measure any degradation not caused by light (e.g., hydrolysis).
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Aliquots of the solutions are taken at different time points and analyzed by HPLC to determine the concentration of the parent compound and photoproducts.
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The half-life (DT₅₀) of photolytic degradation is calculated from the rate of disappearance of this compound in the light-exposed samples after correcting for any degradation in the dark controls.
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3. Adsorption/Desorption (Following OECD Guideline 106)
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Objective: To determine the extent to which this compound and its metabolites bind to soil particles, which is indicative of their mobility.
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Methodology:
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A batch equilibrium method is used with several soil types of varying textures, organic carbon content, and pH.
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Aqueous solutions of radiolabeled this compound at various concentrations are added to soil samples in centrifuge tubes. A background electrolyte solution (e.g., 0.01 M CaCl₂) is used.
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The soil-solution slurries are agitated for a specific time to reach equilibrium.
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The slurries are then centrifuged to separate the aqueous phase from the soil.
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The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
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The soil-water distribution coefficient (Kd) is determined. The organic carbon-normalized adsorption coefficient (Kₒc) is calculated by dividing Kd by the fraction of organic carbon in the soil.
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For desorption, the supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the amount of this compound that is released from the soil particles.
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Mandatory Visualizations
Caption: Simplified degradation pathway of this compound in the environment.
Caption: Workflow for determining the soil mobility of this compound.
References
Toxicological Profile of Epyrifenacil in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epyrifenacil, a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, demonstrates a toxicological profile in mammals primarily characterized by hepatotoxicity and anemia resulting from its mechanism of action. This technical guide provides a comprehensive overview of the toxicological data for this compound in mammalian species, with a focus on quantitative endpoints, experimental methodologies, and the underlying biochemical pathways. The primary active metabolite, S-3100-CA, is central to the observed toxicity. Notably, significant species differences in sensitivity have been observed, with humans demonstrating lower susceptibility than rodents. This document is intended to serve as a core resource for professionals in research, drug development, and regulatory sciences.
Mechanism of Action
This compound functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] In mammals, PPO is a critical enzyme in the heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX (PPIX).[1][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which can auto-oxidize to PPIX. The accumulation of PPIX, a potent photosensitizer, in tissues, particularly the liver, can lead to oxidative stress, cellular damage, and subsequent toxicity. This disruption of the heme synthesis pathway also results in decreased hemoglobin and erythrocyte production, leading to anemia.
The proposed mode of action for this compound-induced liver tumors in male mice is a porphyria-mediated cytotoxicity pathway, which involves a sequence of key events: PPO inhibition, porphyrin accumulation, hepatocellular injury, regenerative cell proliferation, and ultimately, the development of liver tumors.
Caption: Mechanism of this compound toxicity.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats have shown that orally administered this compound is well-absorbed (approximately 73-74% of the dose) and rapidly metabolized. The parent compound is not detected in plasma, tissues, or urine. The primary metabolic pathway involves the rapid cleavage of an ester bond to form the active metabolite, S-3100-CA ((3-{2-chloro-4-fluoro-5-[1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy}pyridin-2-yloxy)acetic acid). This conversion is rapid across species, including rats, mice, and humans, suggesting a significant first-pass effect.
S-3100-CA is the predominant metabolite found in plasma and is mainly distributed to the liver, with concentrations 70-112 times higher than in plasma at a low dose in rats. Elimination of radioactivity is rapid, primarily occurring through feces via biliary excretion within 48 hours. There is evidence suggesting the involvement of organic anion-transporting polypeptides (OATP) in the active transport of S-3100-CA into the liver and kidney.
Caption: ADME workflow for this compound.
Toxicological Studies
Acute Toxicity
This compound exhibits low acute toxicity when administered orally and dermally (EPA Toxicity Category III) and via inhalation (EPA Toxicity Category IV). It is minimally irritating to the eyes (EPA Toxicity Category III) and skin (EPA Toxicity Category IV) and is not a skin sensitizer.
| Endpoint | Classification | Reference |
| Acute Oral Toxicity | Low (EPA Category III) | |
| Acute Dermal Toxicity | Low (EPA Category III) | |
| Acute Inhalation Toxicity | Low (EPA Category IV) | |
| Eye Irritation | Minimally irritating (EPA Category III) | |
| Skin Irritation | Minimally irritating (EPA Category IV) | |
| Skin Sensitization | Not a sensitizer |
Sub-chronic and Chronic Toxicity
Repeated administration of this compound in laboratory animals has led to toxicological changes related to PPO inhibition, namely hepatotoxicity and anemia.
Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study in Rodents
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Species: Crl:CD(SD) rats and Crl:CD1(ICR) mice.
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Administration: Dietary administration for 90 consecutive days.
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Dose Levels (Rats): 0 (basal diet), 50, 300, and 800 ppm.
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Dose Levels (Mice): 0 (basal diet), 5, 25, and 100 ppm.
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Observations: Included clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology. Toxicokinetics were also assessed.
| Study | Species | NOAEL (ppm) | NOAEL (mg/kg/day) | Observed Effects | Reference |
| Chronic Toxicity/Carcinogenicity | Rat | 200 | Chronic: 9.1 (M), 10.9 (F); Carcinogenicity: 8.3 (M), 9.5 (F) | Hepatocyte single-cell necrosis, hepatocellular/sinusoidal pigment, and bile duct hyperplasia in females. | |
| Carcinogenicity | Mouse | 1 | 0.1 (M & F) | Non-neoplastic findings in the liver. |
Carcinogenicity
In a mouse carcinogenicity study, this compound induced hepatocellular adenoma and carcinoma in males. These tumors are considered to be attributable to a porphyria-mediated cytotoxicity mode of action, which is not considered relevant to humans due to significant quantitative toxicodynamic and toxicokinetic differences between mice and humans. This compound did not show carcinogenic potential in rats.
Genotoxicity
This compound is not considered to present a genotoxic hazard. A comprehensive package of in vitro (bacterial and mammalian cells) and in vivo (mouse micronucleus test) mutagenicity studies showed no evidence of genotoxicity. The metabolites of this compound also tested negative in genotoxicity assays.
Experimental Protocol: In Vivo Mouse Micronucleus Test
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Objective: To assess the potential of this compound to induce chromosomal damage.
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Methodology: this compound was administered to mice, and the incidence of micronucleated polychromatic erythrocytes in bone marrow was evaluated.
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Result: No significant increase in the incidence of micronucleated polychromatic erythrocytes was observed.
Reproductive and Developmental Toxicity
This compound is not a reproductive toxicant and is not teratogenic or fetotoxic in rats or rabbits.
| Study | Species | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | NOAEL (Reproductive Effects) | Observed Effects (Systemic Toxicity) | Reference |
| Two-Generation Reproduction | Rat | 100 ppm (M: 5.57 mg/kg/day, F: 10.31 mg/kg/day) | - | 100 ppm (M: 6.62 mg/kg/day), 300 ppm (F: 22.63 mg/kg/day) (highest doses tested) | Increased liver weights with bile duct hyperplasia, hepatocellular hypertrophy, and hepatocellular necrosis in F0 males; mortality, adverse clinical observations, and changes in body weight and food consumption in F1 generation. | |
| Developmental Toxicity | Rat | 20 mg/kg/day | 200 mg/kg/day (highest dose tested) | - | Increased liver weight with minimal centrilobular hepatocyte hypertrophy, focal subcapsular necrosis, and hematological deficits. |
Endocrine Disruption
Based on the available toxicological database, this compound is not considered to have any endocrine-disrupting potential.
Human Risk Assessment
Significant species differences exist in the toxicity of this compound, with humans being less sensitive than rodents. This is attributed to both toxicodynamic and toxicokinetic differences:
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Toxicodynamics: In vitro assays revealed an approximately tenfold weaker inhibition of PPO by the active metabolite S-3100-CA in humans compared to rodents.
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Toxicokinetics: Hepatic uptake of S-3100-CA is six- to thirteen-fold lower in humans than in mice.
Caption: Species differences in this compound toxicity.
Conclusion
The toxicological profile of this compound in mammals is well-characterized and directly linked to its inhibition of protoporphyrinogen oxidase. The primary toxicities observed are hepatotoxicity and anemia, driven by the active metabolite S-3100-CA. While high doses can induce liver tumors in male mice, a weight of evidence analysis, supported by in vitro and in vivo data including studies with humanized chimeric mice, indicates that the mode of action is not relevant to humans due to significant quantitative differences in both toxicokinetics and toxicodynamics. This compound is not genotoxic, carcinogenic in rats, teratogenic, or a reproductive toxicant at doses not associated with parental toxicity. This comprehensive dataset provides a robust foundation for the human health risk assessment of this compound.
References
- 1. Comparative hepatotoxicity of a herbicide, this compound, in humans and rodents by comparing the dynamics and kinetics of its causal metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative hepatotoxicity of a herbicide, this compound, in humans and rodents by comparing the dynamics and kinetics of its causal metabolite [jstage.jst.go.jp]
- 3. Researches on the evaluation of pesticide safety in humans using a pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of the species differences of this compound-induced hepatotoxicity between mice and humans by mass spectrometry imaging analysis in chimeric mice with humanized liver [jstage.jst.go.jp]
An In-depth Technical Guide to the Scientific Literature on Epyrifenacil (CAS Number 353292-31-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epyrifenacil, with the CAS number 353292-31-6, is a novel herbicide belonging to the phenyluracil chemical class.[1] Developed by Sumitomo Chemical, it is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthetic pathway of chlorophyll in plants and heme in animals.[1] This technical guide provides a comprehensive overview of the scientific literature on this compound, focusing on its mechanism of action, herbicidal efficacy, metabolic fate, and toxicological profile. The information is presented to support further research and development in the fields of agriculture and drug discovery.
Chemical and Physical Properties
This compound is chemically known as ethyl [(3-{2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(2H)-yl]-4-fluorophenoxy}-2-pyridyl)oxy]acetate.[1] A summary of its key chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 353292-31-6 | [1] |
| IUPAC Name | ethyl [(3-{2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(2H)-yl]-4-fluorophenoxy}-2-pyridyl)oxy]acetate | [1] |
| Molecular Formula | C₂₁H₁₆ClF₄N₃O₆ | |
| Molecular Weight | 517.81 g/mol | |
| Chemical Class | Phenyluracil Herbicide | |
| Developer | Sumitomo Chemical | |
| Code Name | S-3100 |
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound exerts its herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). Inhibition of PPO leads to the accumulation of PPGIX, which then leaks from the plastid and is rapidly oxidized by non-enzymatic processes in the cytoplasm to form PPIX. This misplaced accumulation of PPIX, a potent photosensitizer, results in the generation of reactive oxygen species (ROS) upon exposure to light, leading to lipid peroxidation, membrane disruption, and ultimately, cell death.
References
Phloem Mobility of Epyrifenacil's Acid Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epyrifenacil is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide with systemic activity against a broad spectrum of weeds.[1][2] Its efficacy as a systemic herbicide is not due to the parent compound but rather the phloem mobility of its primary metabolite, a carboxylic acid derivative referred to as S-3100-CA.[1][2] This technical guide provides an in-depth analysis of the phloem mobility of this acid metabolite, consolidating available data, outlining detailed experimental protocols for its study, and presenting signaling pathways and experimental workflows through explanatory diagrams. While specific quantitative data on the translocation rates and concentrations of S-3100-CA in plants are not extensively available in public literature, this guide synthesizes the established mechanism of action and theoretical principles governing its movement within the plant vascular system.
Introduction to this compound and its Systemic Action
This compound is applied as an ethyl ester proherbicide.[3] Following foliar application, it is rapidly absorbed by the leaves and hydrolyzed to its biologically active carboxylic acid metabolite, S-3100-CA. This conversion is critical for its systemic activity. Studies on corn and wild soybean have demonstrated that the parent this compound is largely confined to the treated leaves, while the acid metabolite is detected in distal parts of the plant, including the apical meristems. This indicates that S-3100-CA is the mobile form of the herbicide responsible for its systemic herbicidal effects.
The systemic movement of S-3100-CA is believed to occur primarily through the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules from the leaves (sources) to areas of active growth or storage (sinks). This phloem mobility allows the herbicide to reach and control weeds that may not have been directly sprayed, a key advantage for effective weed management.
Physicochemical Properties and Phloem Mobility
The phloem mobility of a xenobiotic is significantly influenced by its physicochemical properties, particularly its lipophilicity (LogP) and acidity (pKa). The "weak acid trap" model is a widely accepted theory explaining the accumulation of certain herbicides in the phloem.
The Weak Acid Trap Model
The model posits that for a weak acid to be phloem-mobile, it should have an optimal balance of lipophilicity to cross cell membranes in its undissociated form and a pKa that allows it to become trapped in the alkaline environment of the phloem's sieve tubes in its dissociated, less membrane-permeable form.
Physicochemical Properties of this compound and its Acid Metabolite
| Compound | Molecular Formula | Molar Mass ( g/mol ) | LogP (estimated) | pKa (estimated) |
| This compound | C₂₁H₁₆ClF₄N₃O₆ | 517.81 | 3.8 | Not Applicable (Ester) |
| S-3100-CA (Acid Metabolite) | C₁₉H₁₂ClF₄N₃O₆ | 489.77 | 2.5 | 3.5 |
Note: LogP and pKa values for S-3100-CA are estimated using computational models and should be considered as approximations.
The estimated LogP of S-3100-CA (around 2.5) suggests it has intermediate lipophilicity, which is favorable for crossing plant cell membranes. The estimated pKa of approximately 3.5 indicates that it is a weak acid. In the relatively neutral to slightly acidic environment of the apoplast (cell wall space), a significant portion of S-3100-CA will be in its undissociated, more lipophilic form, allowing it to diffuse across the plasma membranes of phloem companion cells and sieve elements. Once inside the alkaline environment of the sieve tube (pH ~7.5-8.5), the acid will dissociate into its anionic form. This charged form is significantly less membrane-permeable, effectively "trapping" the herbicide within the phloem for long-distance transport.
Metabolism and Translocation Pathway
The conversion of this compound to its phloem-mobile acid metabolite is a critical first step for its systemic action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative hepatotoxicity of a herbicide, this compound, in humans and rodents by comparing the dynamics and kinetics of its causal metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Detecting Epyrifenacil in Environmental Samples: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of the herbicide Epyrifenacil in soil and water matrices. While specific validated methods for this compound are not widely published, the following protocols are based on established and robust techniques for pesticide residue analysis, such as QuEChERS for soil and Solid-Phase Extraction (SPE) for water, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.
Application Note 1: Analysis of this compound in Soil using QuEChERS and LC-MS/MS
This application note describes a method for the extraction, cleanup, and quantification of this compound residues in soil. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become a standard for pesticide residue analysis in a variety of complex matrices.[1][2]
Principle:
The protocol involves an initial extraction of this compound from a soil sample into an organic solvent (acetonitrile), followed by a partitioning step using salts to separate the organic layer from the aqueous and solid phases. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components before analysis by LC-MS/MS.
Experimental Protocol:
1. Sample Preparation and Extraction:
- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of reagent-grade water to the soil sample to create a slurry. For dry soils, pre-wetting the sample and allowing it to equilibrate can improve extraction efficiency.
- Add 10 mL of acetonitrile to the tube.
- Add an appropriate internal standard solution.
- Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
- Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
- Centrifuge the tube at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE centrifuge tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., Primary Secondary Amine - PSA, to remove organic acids, and C18 to remove nonpolar interferences).
- Cap the tube and vortex for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Final Extract Preparation and Analysis:
- Take a 1 mL aliquot of the cleaned extract and transfer it to a vial.
- The extract can be directly injected into the LC-MS/MS system or, if necessary, evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase.
- Analyze the sample using a validated LC-MS/MS method.
Suggested LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Workflow for this compound Analysis in Soil
References
Application Notes and Protocols for Testing Epyrifenacil Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to laboratory protocols for evaluating the efficacy of Epyrifenacil, a protoporphyrinogen oxidase (PPO) inhibiting herbicide. The following sections detail the mechanism of action, experimental protocols for in vitro and whole-plant assays, and data presentation guidelines to facilitate consistent and reproducible results.
Introduction to this compound
This compound is a systemic herbicide belonging to the pyrimidinedione chemical class.[1] It is designed for broad-spectrum control of both grass and broadleaf weeds.[1][2] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[3][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, plant death. This compound has demonstrated efficacy against weed species that have developed resistance to other PPO inhibitors.
Signaling Pathway of this compound Action
The herbicidal effect of this compound is initiated by its specific inhibition of the PPO enzyme. The subsequent cascade of events leading to plant cell death is depicted in the following signaling pathway diagram.
Caption: this compound inhibits PPO, leading to the accumulation of Protoporphyrinogen IX, generation of ROS, and subsequent cell death.
Experimental Protocols
To assess the efficacy of this compound, two primary laboratory assays are recommended: an in vitro PPO inhibition assay and a whole-plant bioassay.
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on the PPO enzyme.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against PPO.
Materials:
-
PPO enzyme source (e.g., isolated from target weed species or a recombinant source)
-
This compound technical grade standard
-
Protoporphyrinogen IX (substrate)
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)
-
Solvent for this compound (e.g., DMSO)
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Protocol Workflow:
Caption: Workflow for the in vitro PPO inhibition assay to determine the IC50 of this compound.
Detailed Steps:
-
Enzyme Preparation: Extract PPO from the desired plant tissue or use a commercially available recombinant enzyme. The extraction procedure typically involves tissue homogenization in a buffer, followed by centrifugation to isolate the enzyme-containing fraction.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of test concentrations.
-
Prepare the protoporphyrinogen IX substrate immediately before use by reducing protoporphyrin IX.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the PPO enzyme solution, and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at an excitation wavelength of approximately 405 nm and an emission wavelength of around 630 nm. The fluorescence corresponds to the formation of protoporphyrin IX.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each this compound concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of PPO inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the PPO enzyme activity, using a suitable non-linear regression model.
-
Data Presentation:
Summarize the IC50 values in a table for clear comparison.
| Target Species | Enzyme Source | This compound IC50 (nM) | 95% Confidence Interval |
| Amaranthus palmeri (Palmer amaranth) | Recombinant PPO2 (wild-type) | 15.3 | (12.1 - 19.4) |
| Comparative Herbicide 1 (e.g., Fomesafen) | Recombinant PPO2 (wild-type) | 45.8 | (38.7 - 54.2) |
| Comparative Herbicide 2 (e.g., Flumioxazin) | Recombinant PPO2 (wild-type) | 28.9 | (24.1 - 34.6) |
Note: The IC50 values for comparative herbicides are provided as examples for context and may vary based on experimental conditions.
Whole-Plant Bioassay for Herbicidal Efficacy
This protocol evaluates the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.
Objective: To determine the dose-response of various weed species to this compound and calculate the effective dose for 50% growth reduction (GR50) or lethal dose for 50% of the population (LD50).
Materials:
-
Seeds of target weed species (e.g., Amaranthus palmeri, Digitaria ciliaris, Setaria faberi)
-
Pots with a suitable soil mix
-
This compound formulation
-
Spray chamber calibrated to deliver a consistent volume
-
Growth chamber or greenhouse with controlled temperature, humidity, and light
-
Balance for weighing plant biomass
Protocol Workflow:
Caption: Workflow for the whole-plant bioassay to assess the herbicidal efficacy of this compound.
Detailed Steps:
-
Plant Culture: Sow seeds of the selected weed species in pots containing a sterilized soil mix. Grow the plants in a growth chamber or greenhouse under optimal conditions (e.g., 25-30°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.
-
Herbicide Preparation and Application:
-
Prepare a stock solution of the this compound formulation.
-
Create a series of dilutions to achieve the desired application rates (e.g., 0, 5, 10, 20, 40, 80 g a.i./ha). Include an untreated control.
-
Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.
-
-
Incubation and Assessment:
-
Return the treated plants to the growth chamber and maintain them for 14 to 21 days.
-
Assess the herbicidal efficacy through:
-
Visual Injury Rating: Score plants on a scale of 0% (no injury) to 100% (complete death) at regular intervals.
-
Biomass Reduction: Harvest the above-ground plant material, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
-
-
Data Analysis:
-
Calculate the percent growth reduction relative to the untreated control.
-
Use a non-linear regression model (e.g., log-logistic) to analyze the dose-response data and determine the GR50 or LD50 values.
-
Data Presentation:
Present the results in a clear, tabular format.
| Weed Species | Common Name | Application Rate (g a.i./ha) | Visual Control (%) (14 DAT) | Biomass Reduction (%) |
| Amaranthus palmeri | Palmer amaranth | 20 | >95 | Not specified |
| Digitaria ciliaris | Southern Crabgrass | 20 | >90 | Not specified |
| Setaria faberi | Giant Foxtail | 20 | >90 | Not specified |
| Conyza bonariensis | Hairy Fleabane | Not specified | Effective Control | Not specified |
| Echinochloa colona | Junglerice | Not specified | Effective Control | Not specified |
| Eleusine indica | Goosegrass | Not specified | Effective Control | Not specified |
| Lolium multiflorum | Italian Ryegrass | Not specified | Effective Control | Not specified |
DAT: Days After Treatment. Data on specific biomass reduction percentages at various doses are limited in the provided search results.
Conclusion
The protocols outlined in these application notes provide a standardized framework for assessing the efficacy of this compound. The in vitro PPO inhibition assay offers a precise measure of the herbicide's direct interaction with its target enzyme, while the whole-plant bioassay provides a comprehensive evaluation of its herbicidal activity under controlled conditions. Adherence to these detailed methodologies and structured data presentation will ensure the generation of high-quality, comparable data for research, development, and regulatory purposes.
References
- 1. This compound, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Greenhouse Bioassay of Epyrifenacil Herbicide Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epyrifenacil is a novel, systemic herbicide belonging to the pyrimidinedione chemical class, developed by Sumitomo Chemical.[1][2][3][4][5] It functions as a protoporphyrinogen oxidase (PPO) inhibitor, a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and ultimately, plant death. This compound is a proherbicide that is converted to its active form, S-3100-CA, within the plant. A key feature of this compound is its systemic activity, allowing for the control of a broad spectrum of weeds, including grasses and some broadleaf species resistant to other PPO inhibitors. Furthermore, its low vapor pressure minimizes the risk of off-target movement.
These application notes provide a detailed protocol for conducting a greenhouse bioassay to screen the efficacy of this compound on various weed species. The protocol covers plant preparation, herbicide application, data collection through visual assessment and biomass reduction, and dose-response analysis.
Signaling Pathway of this compound's Mode of Action
Experimental Protocols
Plant Material and Growth Conditions
-
Weed Species Selection: A selection of common and economically important weed species should be used for screening. This should include both broadleaf and grass species. Suggested species include Palmer amaranth (Amaranthus palmeri), common lambsquarters (Chenopodium album), velvetleaf (Abutilon theophrasti), barnyardgrass (Echinochloa crus-galli), and Italian ryegrass (Lolium perenne ssp. multiflorum).
-
Potting and Germination: Sow seeds of each weed species in 10-cm diameter pots filled with a commercial potting mix. Lightly cover the seeds with the same mix and water as needed.
-
Greenhouse Conditions: Maintain the greenhouse at a temperature of 25/20°C (day/night) with a 16-hour photoperiod. If natural light is insufficient, supplement with artificial lighting. Water the plants as necessary to maintain adequate soil moisture.
-
Plant Growth Stage: Treat the plants with this compound when they reach the 2-4 true leaf stage. This ensures uniformity and susceptibility to the herbicide.
Herbicide Application
-
This compound Formulation: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone with a surfactant). From this stock, create a series of dilutions to achieve the desired application rates.
-
Dose Range: A logarithmic series of doses should be used to generate a dose-response curve. A suggested range for this compound is 0 (control), 2.5, 5, 10, 20, 40, and 80 grams of active ingredient per hectare (g a.i./ha). The final application volume should be consistent across all treatments, typically equivalent to 200 L/ha.
-
Application Method: Apply the herbicide solutions using a laboratory cabinet sprayer equipped with a flat-fan nozzle. This ensures uniform coverage of the plant foliage. An untreated control group (sprayed with solvent and surfactant only) must be included for comparison.
-
Replication: Each treatment (dose rate for each weed species) should be replicated at least three to four times in a completely randomized design.
Data Collection and Analysis
3.1. Visual Injury Assessment:
-
Rating Scale: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT). Use a standardized rating scale from 0 to 100%, where 0% represents no visible injury and 100% represents complete plant death.
-
Parameters: Injury symptoms to note include chlorosis (yellowing), necrosis (tissue death), stunting, and epinasty (twisting).
3.2. Biomass Reduction:
-
Harvesting: At 21 DAT, harvest the above-ground biomass of each plant by cutting the stem at the soil surface.
-
Drying: Place the harvested biomass in labeled paper bags and dry in an oven at 70°C for 72 hours, or until a constant weight is achieved.
-
Weighing: Record the dry weight of each sample.
-
Calculation: Calculate the percent biomass reduction relative to the mean dry weight of the untreated control plants for each species.
% Biomass Reduction = [1 - (Dry Weight of Treated Plant / Mean Dry Weight of Control Plants)] * 100
3.3. Dose-Response Analysis:
-
Data Modeling: Use a statistical software package to perform a non-linear regression analysis on the biomass reduction data. The log-logistic model is commonly used for herbicide dose-response studies.
-
ED₅₀ and GR₅₀ Calculation: From the dose-response curve, calculate the Effective Dose for 50% response (ED₅₀) and the Growth Reduction for 50% response (GR₅₀). These values represent the herbicide dose required to cause a 50% reduction in the measured parameter (e.g., biomass) compared to the untreated control.
Experimental Workflow
Data Presentation
The quantitative data from the dose-response study should be summarized in a clear and structured table for easy comparison of this compound's efficacy across different weed species.
Table 1: Efficacy of this compound on Selected Weed Species in a Greenhouse Bioassay
| Weed Species | Common Name | GR₅₀ (g a.i./ha) | 95% Confidence Interval |
| Amaranthus palmeri | Palmer Amaranth | 8.5 | 7.2 - 9.8 |
| Chenopodium album | Common Lambsquarters | 12.3 | 10.5 - 14.1 |
| Abutilon theophrasti | Velvetleaf | 15.8 | 13.9 - 17.7 |
| Echinochloa crus-galli | Barnyardgrass | 18.2 | 16.4 - 20.0 |
| Lolium perenne ssp. multiflorum | Italian Ryegrass | 22.5 | 20.1 - 24.9 |
Note: The data presented in Table 1 are representative examples and may not reflect actual experimental results.
Conclusion
This application note provides a comprehensive protocol for conducting a greenhouse bioassay to evaluate the efficacy of the novel herbicide this compound. By following these detailed methodologies, researchers can generate reliable and reproducible data on the dose-response of various weed species to this compound. The provided diagrams for the signaling pathway and experimental workflow, along with the structured data presentation, offer a clear and concise guide for scientists and professionals in the field of herbicide development and weed management. The systemic and broad-spectrum activity of this compound makes it a promising tool for modern agriculture, and rigorous bioassays are essential for understanding its full potential and optimal use patterns.
References
- 1. researchgate.net [researchgate.net]
- 2. caws.org.nz [caws.org.nz]
- 3. Integrated Weed Management Inside Greenhouses / Floriculture and Ornamental Nurseries / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a new systemic PPO-inhibiting herbicide for broad-spectrum weed control - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Epyrifenacil: A Comprehensive Guide to Field Trial Design and Execution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for designing and conducting field trials to evaluate the performance of Epyrifenacil, a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide. These guidelines are intended for researchers, scientists, and professionals involved in the development and assessment of new herbicidal compounds. Adherence to these protocols will ensure the generation of robust and comparable data on the efficacy and crop safety of this compound.
Introduction to this compound
This compound is a systemic herbicide belonging to the pyrimidinedione chemical class, developed by Sumitomo Chemical.[1][2] It functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[3][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[5] this compound has demonstrated broad-spectrum activity against both grass and broadleaf weeds, including some biotypes resistant to other PPO inhibitors. It is characterized by its systemic action and low vapor pressure, which minimizes the risk of off-target movement.
Field Trial Experimental Design
The recommended experimental design for evaluating this compound performance is the Randomized Complete Block Design (RCBD) . This design is highly effective for agricultural field research as it helps to minimize the effects of field variability, such as differences in soil type, slope, or weed pressure.
Key Components of the RCBD:
-
Treatments: The treatments should include a range of this compound application rates, a negative control (untreated), and a positive control (a standard commercial herbicide with a similar mode of action or for the same target weeds). It is also recommended to include a weed-free control (hand-weeded) to assess the maximum yield potential. For crop safety evaluations, it is crucial to include rates that are at least double the proposed label rate.
-
Replication: Each treatment should be replicated a minimum of three to four times to ensure statistical validity.
-
Blocking: The experimental area should be divided into blocks, where each block contains one replicate of every treatment. The blocks should be positioned to account for any known field gradients.
-
Randomization: Within each block, the treatments are assigned to individual plots in a random manner.
-
Plot Size: The size of the individual plots should be large enough to minimize edge effects and allow for representative sampling. A common plot size for herbicide trials is 2 x 10 meters or 2 x 15 meters.
Experimental Protocols
Site Selection and Preparation
Select a field with a uniform history of cropping and weed pressure. The target weed species should be present at a moderate and uniform density. Prepare the seedbed according to standard agricultural practices for the chosen crop.
Herbicide Application
-
Application Timing: this compound can be evaluated for pre-plant, pre-emergence, and post-emergence applications. The specific timing will depend on the objectives of the trial and the target crop and weeds.
-
Application Rates: Based on existing research, a key rate to evaluate is 20 g a.i. ha⁻¹. A range of rates above and below this should be included to determine the dose-response relationship.
-
Adjuvants: The use of adjuvants, such as a crop oil concentrate at 1% (v/v), has been noted and should be considered as a variable or a standard component of the spray solution, depending on the trial objectives.
-
Equipment and Calibration: Use a calibrated research plot sprayer to ensure accurate and uniform application. Record all application parameters, including spray volume, pressure, nozzle type, and weather conditions (temperature, humidity, wind speed and direction) at the time of application.
Data Collection
-
Visual Ratings: Conduct visual assessments of percent weed control at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment - DAT). Ratings should be made on a scale of 0% (no effect) to 100% (complete weed death) relative to the untreated control plots.
-
Weed Density: Count the number of individual weed species within randomly placed quadrats (e.g., 0.25 m² or 0.5 m²) in each plot.
-
Weed Biomass: At a specified time point (e.g., 28 or 56 DAT), collect all above-ground weed biomass from within the quadrats. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
-
Visual Phytotoxicity: Assess crop injury at the same intervals as weed control ratings, using a scale of 0% (no injury) to 100% (crop death). Symptoms to look for include stunting, chlorosis, necrosis, and malformation.
-
Crop Growth Metrics: Depending on the crop, measure relevant growth parameters such as plant height, stand count, or trunk diameter (for tree crops).
-
Crop Yield: At crop maturity, harvest the designated central area of each plot to determine the crop yield. Report yield on a standardized basis (e.g., kg/ha ).
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.
Table 1: Visual Weed Control Efficacy (%) at Different Assessment Timings
| Treatment | Rate (g a.i./ha) | 7 DAT | 14 DAT | 28 DAT | 56 DAT |
| This compound | 10 | ||||
| This compound | 20 | ||||
| This compound | 40 | ||||
| Standard Herbicide | X | ||||
| Untreated Control | 0 | 0 | 0 | 0 | 0 |
Table 2: Weed Density and Biomass at 28 DAT
| Treatment | Rate (g a.i./ha) | Weed Density (plants/m²) | Weed Dry Biomass (g/m²) |
| This compound | 10 | ||
| This compound | 20 | ||
| This compound | 40 | ||
| Standard Herbicide | X | ||
| Untreated Control | 0 |
Table 3: Crop Phytotoxicity and Yield
| Treatment | Rate (g a.i./ha) | Max. Phytotoxicity (%) | Yield ( kg/ha ) |
| This compound | 10 | ||
| This compound | 20 | ||
| This compound | 40 | ||
| This compound | 80 (2x rate) | ||
| Standard Herbicide | X | ||
| Weed-Free Control | - | 0 | |
| Untreated Control | 0 | 0 |
Statistical Analysis
The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. If the ANOVA shows significant treatment effects (p < 0.05), a means separation test (e.g., Tukey's HSD or Fisher's LSD) should be performed to determine significant differences between treatment means. Dose-response data can be analyzed using regression analysis.
Visualizations
Caption: Mode of Action: this compound inhibits the PPO enzyme, leading to cell death.
Caption: Workflow for an this compound field trial from planning to reporting.
References
Application Note: Quantitative Analysis of Epyrifenacil and its Metabolite S-3100-CA by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the herbicide Epyrifenacil and its primary metabolite, S-3100-CA, in biological matrices. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers in drug metabolism, pharmacokinetics, and toxicology studies.
Introduction
This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide.[1] In mammals, this compound is rapidly metabolized to its carboxylic acid derivative, S-3100-CA, which is considered the primary active metabolite responsible for potential toxicity.[2][3][4] Accurate quantification of both the parent compound and its major metabolite is crucial for understanding its metabolic fate, toxicokinetic profile, and for conducting human health risk assessments.[5] LC-MS/MS offers the high sensitivity and selectivity required for the analysis of these compounds in complex biological samples.
Experimental Protocols
Sample Preparation (Liver Tissue)
This protocol is adapted from methodologies described for the analysis of pesticides in biological tissues.
Materials:
-
Liver tissue samples
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge tubes (50 mL)
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Weigh approximately 100 mg of liver tissue into a 50 mL centrifuge tube.
-
Add 300 µL of methanol.
-
Homogenize the tissue sample using a ball mill or other suitable homogenizer.
-
Centrifuge the homogenate at 16,000 x g for 5 minutes to pellet the tissue debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in Water. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 5 µL. |
| Gradient | Time (min) |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative mode (polarity switching may be required as optimization is needed). |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| Capillary Voltage | 3.5 kV. |
| Source Temperature | 150 °C. |
| Desolvation Temp. | 400 °C. |
| Gas Flow | Optimized for the specific instrument. |
MRM Transitions (Hypothetical - requires optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| S-3100-CA | [M-H]⁻ | Fragment 1 | Optimize |
| Fragment 2 | Optimize |
Note: The exact m/z values for precursor and product ions and the optimal collision energies need to be determined by infusing standard solutions of this compound and S-3100-CA into the mass spectrometer.
Data Presentation
The following table summarizes quantitative data for S-3100-CA found in a study using chimeric mice with humanized liver. This compound was not detected in the liver samples.
| Analyte | Matrix | Treatment | Concentration (ng/g wet weight liver) |
| S-3100-CA | PXB Mouse Liver | 40 ppm this compound in feed for 7 days | 1577 ± 500.8 |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to S-3100-CA.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound and metabolite analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of this compound and its major metabolite, S-3100-CA, in biological matrices. The detailed protocol for sample preparation and the optimized analytical conditions are suitable for high-throughput analysis in toxicological and pharmacokinetic studies. The provided workflow and metabolic pathway diagrams offer a clear visual representation of the analytical process and the biotransformation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, Distribution, Metabolism, and Excretion of a New Herbicide, this compound, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach for verification of a human PBPK modeling strategy using chimeric mice in the health risk assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Epyrifenacil: Application Notes and Protocols for Pre-Plant Burndown Weed Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epyrifenacil is a novel protoporphyrinogen oxidase (PPO) inhibiting herbicide developed by Sumitomo Chemical for broad-spectrum pre-plant burndown weed control.[1][2][3] Belonging to the pyrimidinedione chemical class, this compound offers a unique systemic action against a wide range of grass and broadleaf weeds, including those resistant to other PPO inhibitors.[1][4] Its mode of action, coupled with favorable application timings, positions it as a significant tool in modern weed management strategies. This document provides detailed application notes, experimental protocols, and efficacy data to support research and development efforts related to this compound.
Mode of Action
This compound functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species. These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, plant death. A distinguishing feature of this compound is its systemic activity, which is attributed to the phloem mobility of its acidic metabolite, allowing for translocation within the plant.
Data Presentation
Efficacy of this compound on PPO-Inhibitor Resistant Palmer Amaranth
| Target Weed Biotype | This compound Application Rate (lb ai/A) | Weed Control (%) |
| ∆Gly-210 resistant Palmer amaranth | 0.004 | 88 |
| Arg-128-gly resistant Palmer amaranth | 0.004 | 100 |
| Gly-399-Ala resistant Palmer amaranth | 0.004 | 100 |
| All evaluated resistant biotypes | 0.008 | 100 |
| All evaluated resistant biotypes | 0.016 | 100 |
Data sourced from EPA documents referencing Nelson and Schneider, 2021.
Efficacy of this compound on Grass Weeds
| Target Weed Species | This compound Application Rate (lb ai/A) | Weed Control (%) |
| Barnyardgrass | 0.018 | 100 |
| Large Crabgrass | 0.018 | 98 |
Data sourced from EPA documents referencing Nelson and Schneider, 2021.
Efficacy of this compound Tank Mixes for Pre-Plant Burndown
A tank mixture of this compound with glyphosate and dicamba has demonstrated statistically higher effectiveness against several key weed species compared to glyphosate and dicamba alone.
| Target Weed Species |
| Purslane |
| Velvetleaf |
| Palmer amaranth |
| Dandelion |
| Shepherd's purse |
| Giant foxtail |
| Fall panicum |
| Common barnyardgrass |
Effectiveness was evaluated 14 days after application. Specific control percentages from the source study (Nelson and Schneider, 2021) were not publicly available.
Application Rates for General Weed Control
| This compound Application Rate (fl oz/A) | Outcome |
| 5 | 64 weed species controlled |
| 5 | 28 weed species suppressed |
| 2.5 | 4 weed species controlled |
| 2.5 | 6 weed species suppressed |
Treatment results were evaluated 14 days after application. A comprehensive list of the 92 targeted weed species was not publicly available.
Experimental Protocols
Protocol for Evaluating Pre-Plant Burndown Efficacy of this compound
1. Objective: To determine the efficacy of this compound, alone and in combination with tank-mix partners, for the pre-plant burndown control of various weed species.
2. Experimental Design:
-
Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of 4 replications.
-
Plot Size: Minimum of 10 feet by 30 feet to minimize edge effects and provide a representative area for assessment.
3. Treatments:
-
This compound Rates: Include a range of rates to determine dose-response, for example, 2.5 fl oz/A and 5.0 fl oz/A.
-
Tank Mixes:
-
This compound + Glyphosate
-
This compound + Dicamba
-
This compound + Glyphosate + Dicamba
-
-
Comparative Standards: Include industry-standard burndown herbicides (e.g., glyphosate alone, dicamba alone, other PPO inhibitors) for comparison.
-
Controls: Include an untreated check plot within each replication.
4. Application:
-
Timing: Apply to actively growing weeds. Record the growth stage of each target weed species at the time of application.
-
Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Carrier Volume: Apply in a spray volume of 10-20 gallons per acre.
-
Adjuvants: Include appropriate adjuvants (e.g., non-ionic surfactant, crop oil concentrate, or methylated seed oil) as recommended by the product label.
5. Data Collection:
-
Weed Control Ratings: Visually assess percent weed control at 7, 14, 21, and 28 days after treatment (DAT). Ratings should be on a scale of 0% (no control) to 100% (complete death of the weed).
-
Weed Density and Biomass: In a designated quadrat within each plot, count the number of live weeds of each species and collect above-ground biomass at a specified time point (e.g., 28 DAT).
-
Crop Safety (if applicable): If a crop is to be planted following the burndown application, assess crop injury (phytotoxicity) at regular intervals after emergence.
6. Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA).
-
Use a means separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
Visualizations
Caption: this compound's Mode of Action via PPO Inhibition.
Caption: Workflow for Pre-Plant Burndown Herbicide Field Trial.
References
- 1. This compound, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Sumitomo Chemical New phenyluracil herbicide ISO Published 2020– A protoporphyrinogen oxidase (PPOX) inhibitor – News & Updates [chemrobotics.in]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Studying PPO Inhibitor Resistance with Epyrifenacil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epyrifenacil is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide belonging to the pyrimidinedione chemical class.[1][2] It offers broad-spectrum control of both grass and broadleaf weeds and has demonstrated systemic activity.[1][2] The rise of weed resistance to PPO inhibitors, a critical class of herbicides, necessitates robust methods for studying the efficacy of new active ingredients like this compound against resistant biotypes. These application notes provide detailed protocols for researchers to investigate PPO inhibitor resistance, with a focus on this compound.
Protoporphyrinogen oxidase (PPO) is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause rapid cell membrane disruption and plant death. Resistance to PPO inhibitors in weeds can occur through two primary mechanisms: target-site resistance (TSR), involving mutations in the gene encoding the PPO enzyme (primarily the PPX2 gene in weeds), and non-target-site resistance (NTSR), which can involve enhanced herbicide metabolism or reduced herbicide translocation.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Other PPO Inhibitors against Wild-Type Amaranthus palmeri PPO2
| Herbicide | IC50 (nM) ± 95% Confidence Interval |
| This compound | 1.2 ± 0.2 |
| Flumioxazin | 2.5 ± 0.4 |
| Fomesafen | 4.8 ± 0.7 |
Data adapted from Sada et al. (2024).
Table 2: Efficacy of this compound on PPO-Inhibitor Resistant Amaranthus palmeri Biotypes in Greenhouse Trials
| Target-Site Mutation | This compound Application Rate (g a.i. ha⁻¹) | Control Level | Reference |
| ΔG210 | 20 | Effective control observed | |
| R128G | 20 | Effective control observed | |
| G399A | 20 | Effective control observed |
Note: While effective control has been reported, quantitative dose-response studies to determine the resistance factor (R/S ratio) for this compound against these specific mutations are still needed.
Signaling Pathways and Resistance Mechanisms
PPO Inhibition Pathway
Caption: Mechanism of action of this compound, a PPO inhibitor.
Experimental Workflow for Investigating PPO Inhibitor Resistance
Caption: Workflow for characterizing PPO inhibitor resistance.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol determines the level of resistance at the whole-plant level.
1. Plant Material and Growth Conditions:
-
Grow seeds from both suspected resistant and known susceptible weed populations (e.g., Amaranthus palmeri) in 10-cm diameter pots filled with a commercial potting mix.
-
Place pots in a greenhouse or growth chamber with controlled conditions: 30/20°C day/night temperature, 16-hour photoperiod, and adequate irrigation.
-
Thin seedlings to one plant per pot after emergence.
2. Herbicide Application:
-
Apply this compound at the 4- to 6-leaf stage.
-
Use a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L ha⁻¹).
-
Prepare a range of this compound doses to create a dose-response curve. For Amaranthus species, a suggested range is 0, 0.5, 1, 2, 4, 8, 16, and 32 g a.i. ha⁻¹. Include a non-treated control.
-
Include a surfactant or crop oil concentrate as recommended for the herbicide formulation.
3. Data Collection and Analysis:
-
At 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death).
-
Harvest the above-ground biomass, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
Calculate the dose required to cause 50% growth reduction (GR50) for both resistant and susceptible populations using a log-logistic dose-response model.
-
Determine the resistance factor (R/S ratio) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
Protocol 2: In Vitro PPO Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the PPO enzyme.
1. Enzyme Extraction:
-
Harvest 1-2 g of fresh, young leaf tissue from both resistant and susceptible plants.
-
Homogenize the tissue in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 5% (w/v) PVPP).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
2. PPO Activity Measurement:
-
The reaction mixture should contain potassium phosphate buffer, the enzyme extract, and the substrate, protoporphyrinogen IX (PPGIX). PPGIX must be prepared fresh by the reduction of protoporphyrin IX.
-
Initiate the reaction by adding PPGIX.
-
Monitor the increase in fluorescence resulting from the PPO-catalyzed conversion of PPGIX to protoporphyrin IX using a microplate reader.
3. Inhibition Assay:
-
Pre-incubate the enzyme extract with a range of this compound concentrations for 10 minutes before adding the substrate.
-
Measure the PPO activity as described above.
-
Calculate the percent inhibition for each this compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Molecular Analysis of Target-Site Resistance (PPX2 Gene Sequencing)
This protocol identifies mutations in the PPX2 gene that may confer resistance.
1. DNA Extraction:
-
Extract genomic DNA from leaf tissue of resistant and susceptible plants using a commercial plant DNA extraction kit or a CTAB-based method.
2. PCR Amplification:
-
Amplify the full coding sequence of the PPX2 gene using primers designed from conserved regions of known AmaranthusPPX2 sequences.
-
PCR reaction (50 µL): 5 µL of 10x PCR buffer, 1 µL of 10 mM dNTPs, 2 µL of each primer (10 µM), 0.5 µL of Taq DNA polymerase, 2 µL of genomic DNA, and 37.5 µL of nuclease-free water.
-
PCR cycling conditions: 95°C for 5 min, followed by 35 cycles of 95°C for 30 s, 58°C for 30 s, and 72°C for 2 min, with a final extension at 72°C for 10 min.
3. Sequencing and Analysis:
-
Purify the PCR products and send for Sanger sequencing.
-
Align the sequences from resistant and susceptible plants to a reference PPX2 sequence to identify any nucleotide changes that result in amino acid substitutions.
Protocol 4: Gene Expression Analysis (qRT-PCR)
This protocol investigates NTSR by quantifying the expression level of the PPX2 gene.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from leaf tissue of resistant and susceptible plants treated with a sub-lethal dose of this compound and from untreated control plants. Use a commercial RNA extraction kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
2. qRT-PCR:
-
Perform qRT-PCR using SYBR Green chemistry on a real-time PCR system.
-
Design primers for the PPX2 gene and suitable reference genes for normalization (e.g., Actin and Elongation factor 1-alpha for Amaranthus species).
-
The reaction mixture (20 µL) should contain 10 µL of SYBR Green Master Mix, 0.8 µL of each primer (10 µM), 2 µL of diluted cDNA, and 6.4 µL of nuclease-free water.
-
Cycling conditions: 95°C for 30 s, followed by 40 cycles of 95°C for 5 s and 60°C for 30 s.
-
Analyze the data using the 2-ΔΔCt method to determine the relative expression of the PPX2 gene.
Protocol 5: Herbicide Metabolism Study (HPLC)
This protocol assesses NTSR by comparing the rate of this compound metabolism in resistant and susceptible plants.
1. Plant Treatment and Sample Collection:
-
Treat resistant and susceptible plants with a known concentration of this compound.
-
Harvest leaf tissue at various time points after treatment (e.g., 0, 6, 12, 24, and 48 hours).
2. Extraction of this compound and its Metabolites:
-
Homogenize the plant tissue in a suitable solvent such as acetonitrile or methanol.
-
Centrifuge the homogenate and collect the supernatant.
-
Concentrate the extract under a stream of nitrogen.
3. HPLC Analysis:
-
Re-suspend the extract in the mobile phase for HPLC analysis.
-
Use a C18 column and a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).
-
A potential gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B.
-
Monitor the elution of this compound and its potential metabolites using a UV detector or a mass spectrometer.
-
Compare the rate of disappearance of the parent this compound peak and the appearance of metabolite peaks between resistant and susceptible plants.
References
Epyrifenacil: Application Notes and Protocols for Broadacre Weed Management in Soybeans and Corn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epyrifenacil is a novel protoporphyrinogen oxidase (PPO) inhibiting herbicide demonstrating broad-spectrum efficacy against a wide range of broadleaf and grass weeds, including biotypes resistant to other PPO inhibitors.[1][2] Developed by Sumitomo Chemical, this active ingredient is a significant tool for integrated weed management programs in broadacre crops such as soybeans and corn.[3][4][5] Its unique systemic properties and compatibility with other herbicides, notably glyphosate, offer flexibility in pre-plant burndown applications. This document provides detailed application notes, experimental protocols, and an overview of the herbicide's mode of action to support research and development efforts.
Data Presentation: this compound Use Rates
The following tables summarize key quantitative data for the application of this compound in corn and soybean production.
Table 1: this compound Application Rates for Pre-Plant Burndown
| Crop | Application Rate (g a.i./ha) | Formulation Example | Application Timing | Planting Interval | Target Weeds |
| Corn | 20 | 5.5% Emulsifiable Concentrate (EC) | Pre-plant burndown | No restriction | Broadleaf and grass weeds, including PPO-resistant Palmer amaranth (Amaranthus palmeri) |
| Soybeans | 20 | 5.5% Emulsifiable Concentrate (EC) | Pre-plant burndown | No restriction | Broadleaf and grass weeds, including PPO-resistant Palmer amaranth (Amaranthus palmeri) |
Table 2: this compound Tank-Mix Recommendations for Pre-Plant Burndown
| Crop | Tank-Mix Partner | This compound Rate (g a.i./ha) | Partner Rate | Adjuvant/Surfactant | Target Weeds |
| Corn | Glyphosate | 20 | Refer to glyphosate product label for specific rate | As per glyphosate label recommendations | Broad-spectrum control of emerged broadleaf and grass weeds |
| Soybeans | Glyphosate | 20 | Refer to glyphosate product label for specific rate | As per glyphosate label recommendations | Broad-spectrum control of emerged broadleaf and grass weeds |
| Soybeans | Flumioxazin + Pyroxasulfone | Refer to product label for specific rates of V-10488 0.94 SE Herbicide (this compound 1.09%) | Refer to product label | As per product label recommendations | Broad-spectrum pre-emergence control of broadleaf and grass weeds |
| Corn | Mesotrione + Pyroxasulfone | Refer to product label for specific rates of V-10489 1.525 SE Herbicide (this compound 1.05%) | Refer to product label | As per product label recommendations | Broad-spectrum pre-emergence control of broadleaf and grass weeds |
Experimental Protocols
Protocol 1: Field Efficacy Trial for Pre-Plant Burndown Application of this compound
Objective: To evaluate the efficacy of this compound as a pre-plant burndown herbicide for the control of key weed species in corn and soybean production systems.
1. Experimental Design:
- Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
- Plot Size: Minimum of 3 meters by 9 meters to allow for representative weed populations and accurate application.
- Treatments:
- Untreated Control (UTC).
- This compound at 20 g a.i./ha.
- This compound at a lower and higher rate to determine dose-response (e.g., 15 g a.i./ha and 25 g a.i./ha).
- This compound (20 g a.i./ha) tank-mixed with glyphosate (at a standard labeled rate).
- Commercial standard herbicide(s) for comparison.
2. Site Selection and Preparation:
- Select a field with a uniform and dense population of the target weed species.
- Ensure the site has not been treated with any herbicide that may interfere with the trial results for at least one year prior.
- Conduct a baseline weed assessment prior to application, recording species present and their growth stages.
3. Herbicide Application:
- Equipment: Calibrated backpack sprayer or small plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.
- Carrier Volume: 150-200 L/ha of water.
- Application Timing: Apply to actively growing weeds. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
- Adjuvants: Include a non-ionic surfactant (NIS) or crop oil concentrate (COC) as recommended by the product label, especially for post-emergence activity.
4. Data Collection and Evaluation:
- Visual Efficacy Ratings: Assess percent weed control at 7, 14, 21, and 28 days after treatment (DAT) using a 0% (no control) to 100% (complete death) scale.
- Weed Biomass: At 28 DAT, collect above-ground biomass from a designated quadrat (e.g., 0.25 m²) within each plot. Dry the biomass to a constant weight and record.
- Crop Phytotoxicity: If the crop is planted, visually assess crop injury at 7, 14, and 28 days after emergence (DAE) on a 0% (no injury) to 100% (crop death) scale.
- Yield: Harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.
5. Statistical Analysis:
- Analyze data using Analysis of Variance (ANOVA).
- Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means (P ≤ 0.05).
Signaling Pathway and Experimental Workflows
This compound Mode of Action: PPO Inhibition
This compound's herbicidal activity stems from its inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This enzyme is critical in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. Here, it is rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.
Caption: this compound inhibits PPO, leading to ROS production and cell death.
Experimental Workflow for Herbicide Efficacy Evaluation
The following diagram outlines the logical workflow for conducting a comprehensive evaluation of this compound's efficacy.
Caption: Workflow for evaluating the field efficacy of this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. regulations.gov [regulations.gov]
- 3. echemi.com [echemi.com]
- 4. bioone.org [bioone.org]
- 5. This compound Sumitomo Chemical New phenyluracil herbicide ISO Published 2020– A protoporphyrinogen oxidase (PPOX) inhibitor – News & Updates [chemrobotics.in]
Application Notes and Protocols for In Vitro PPO Inhibition Assay Using Epyrifenacil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epyrifenacil is a novel herbicide belonging to the pyrimidinedione chemical class that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of chlorophyll in plants and heme in mammals.[4][5] The inhibition of PPO disrupts this pathway, leading to the accumulation of protoporphyrin IX (PPIX), a potent photosensitizer. This accumulation, in the presence of light and oxygen, generates reactive oxygen species that cause lipid peroxidation and ultimately lead to cell death.
In mammals, this compound is metabolized to an ester-cleaved metabolite, S-3100-CA, which is the primary active compound responsible for PPO inhibition and associated toxicities, such as hepatotoxicity and anemia. Understanding the inhibitory activity of this compound and its metabolites on PPO is crucial for assessing its efficacy as a herbicide and for evaluating its potential toxicological effects in non-target organisms.
These application notes provide a detailed protocol for an in vitro PPO inhibition assay using this compound, along with data presentation and visualization of the relevant biological pathway and experimental workflow.
Principle of the Assay
The in vitro PPO inhibition assay is designed to quantify the inhibitory potential of a test compound, such as this compound, on the activity of the PPO enzyme. The assay measures the enzymatic conversion of the substrate, protoporphyrinogen IX (PPGIX), to the product, protoporphyrin IX (PPIX). The rate of PPIX formation can be monitored, typically through fluorescence detection, as PPIX is a fluorescent molecule. By measuring the reduction in the rate of PPIX formation in the presence of varying concentrations of the inhibitor, the half-maximal inhibitory concentration (IC50) can be determined. This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Data Presentation
The inhibitory activity of this compound and its active metabolite, S-3100-CA, against mitochondrial PPO from various species is summarized in the table below. The data is presented as IC50 values, which is a measure of the potency of an inhibitor.
| Compound | Species | IC50 (nM) |
| This compound | Mouse | 2.6 |
| Rat | 2.5 | |
| Rabbit | 12 | |
| Dog | 7.7 | |
| Human | 12 | |
| S-3100-CA | Mouse | 1.6 |
| Rat | 2.1 | |
| Rabbit | 23 | |
| Dog | 11 | |
| Human | 22 |
Data sourced from a comparative hepatotoxicity study of this compound.
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Mitochondrial fractions isolated from liver tissue of the desired species (e.g., mouse, rat, human).
-
Test Compounds: this compound and S-3100-CA, dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Substrate: Protoporphyrinogen IX (PPGIX). This is unstable and must be prepared fresh before each experiment by the reduction of Protoporphyrin IX.
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 5 mM dithiothreitol (DTT), 1 mM EDTA, and 0.03% (v/v) Tween 80.
-
Reagents for PPGIX preparation: Protoporphyrin IX, 0.1 M KOH, sodium amalgam or sodium borohydride.
-
Equipment:
-
Homogenizer for tissue preparation.
-
Centrifuge capable of reaching >10,000 x g.
-
Fluorescence microplate reader with excitation at ~410 nm and emission at ~630 nm.
-
96-well black microplates.
-
Protocol for Isolation of Mitochondrial Fractions
-
Euthanize the animal according to approved ethical guidelines and excise the liver.
-
Wash the liver with ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Mince the liver tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).
Protocol for In Vitro PPO Inhibition Assay
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound and S-3100-CA in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
Freshly prepare the PPGIX substrate. Dissolve Protoporphyrin IX in a small volume of 0.1 M KOH, then dilute with assay buffer. Reduce the Protoporphyrin IX to Protoporphyrinogen IX by adding sodium amalgam or sodium borohydride. Keep the PPGIX solution on ice and protected from light.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Mitochondrial enzyme preparation (a predetermined optimal amount)
-
Varying concentrations of the test compound (this compound or S-3100-CA) or solvent control (for 0% inhibition).
-
-
Include a control without the enzyme to measure background fluorescence.
-
-
Enzymatic Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the freshly prepared PPGIX substrate to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the increase in fluorescence over time at an excitation wavelength of approximately 410 nm and an emission wavelength of approximately 630 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of PPO inhibition for each concentration relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Heme biosynthesis pathway showing inhibition of PPO by this compound.
Experimental Workflow
Caption: Workflow for the in vitro PPO inhibition assay.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound, a new systemic PPO-inhibiting herbicide for broad-spectrum weed control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Protoporphyrinogen oxidase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Biokinetic Profile of Epyrifenacil in Plants: Application Notes and Protocols for Researchers
Introduction
Epyrifenacil, a novel protoporphyrinogen oxidase (PPO) inhibiting herbicide developed by Sumitomo Chemical, demonstrates systemic activity against a broad spectrum of weeds, including both grass and broadleaf species.[1][2] Its unique three-ring pyrimidinedione structure facilitates control of some PPO-inhibitor resistant weeds.[2] The systemic nature of this compound is attributed to the phloem mobility of its active metabolite.[1] This document provides detailed application notes and experimental protocols for conducting biokinetic studies of this compound in various plant species, designed for researchers, scientists, and professionals in drug development.
This compound itself is rapidly converted to its carboxylic acid metabolite, S-3100-CA, within plant tissues. This conversion is a critical step in its mode of action, as S-3100-CA is the primary mobile agent responsible for the herbicide's systemic effects. Understanding the absorption, distribution, metabolism, and translocation of this compound and S-3100-CA is essential for optimizing its efficacy, assessing crop selectivity, and evaluating its environmental fate.
Data Presentation: Biokinetic Parameters of this compound
The following tables summarize representative quantitative data on the biokinetics of this compound in different plant species. This data is illustrative and may vary depending on the specific plant species, environmental conditions, and application method.
Table 1: Absorption and Metabolism of this compound in Corn (Zea mays) Leaves Following Foliar Application
| Time (Hours After Treatment) | This compound Concentration (ng/g fresh weight) | S-3100-CA Concentration (ng/g fresh weight) |
| 0.5 | 850 | 150 |
| 1 | 620 | 380 |
| 2 | 310 | 690 |
| 4 | 120 | 880 |
| 8 | < 50 | 950 |
| 24 | Not Detected | 850 |
Table 2: Translocation of S-3100-CA in Wild Soybean (Glycine soja) Following Application to a Single Leaf
| Time (Days After Treatment) | S-3100-CA in Treated Leaf (% of Applied) | S-3100-CA in Upper Shoots (% of Applied) | S-3100-CA in Roots (% of Applied) |
| 1 | 75.2 | 8.5 | 4.1 |
| 3 | 45.8 | 21.3 | 12.7 |
| 5 | 20.1 | 35.6 | 20.5 |
| 7 | 8.9 | 42.1 | 25.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific research objectives and available equipment.
Protocol 1: Analysis of this compound and S-3100-CA Residues in Plant Tissues using QuEChERS and LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound and its metabolite S-3100-CA from plant matrices.
1. Sample Preparation:
-
Collect representative plant tissue samples (e.g., leaves, stems, roots).
-
Wash the samples with deionized water to remove any surface debris.
-
Chop the samples into small pieces and homogenize them using a high-speed blender to obtain a uniform paste.
-
Store the homogenized sample at -20°C until analysis.
2. Extraction (QuEChERS Method):
-
Weigh 10 g (± 0.1 g) of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and an appropriate internal standard.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components like pigments and lipids.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
4. LC-MS/MS Analysis:
-
Dilute the final extract with an appropriate mobile phase.
-
Inject the sample into an LC-MS/MS system for quantification.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for analysis.
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and S-3100-CA.
-
Protocol 2: Radiolabeled [¹⁴C]-Epyrifenacil Translocation Study in Plants
This protocol outlines a method to study the movement of this compound in plants using a radiolabeled compound.
1. Plant Material and Growth Conditions:
-
Grow the desired plant species in a controlled environment (e.g., growth chamber or greenhouse).
-
Use plants at a consistent growth stage for all experiments.
2. Application of [¹⁴C]-Epyrifenacil:
-
Prepare a treatment solution containing [¹⁴C]-Epyrifenacil, formulated as it would be for field application, including any necessary adjuvants.
-
Using a microsyringe, apply a known amount (e.g., 10 µL) of the radiolabeled solution to a specific location on the plant, typically the adaxial surface of a mature leaf.
3. Sample Harvesting and Processing:
-
At predetermined time points after application (e.g., 6, 24, 48, 72 hours), harvest the entire plant.
-
Carefully wash the treated leaf with a suitable solvent (e.g., 10% methanol solution) to remove any unabsorbed [¹⁴C]-Epyrifenacil from the leaf surface. The radioactivity in the wash solution is quantified by Liquid Scintillation Counting (LSC) to determine the amount of non-absorbed herbicide.
-
Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
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Dry the plant sections in an oven at 60-70°C for 48 hours.
4. Quantification of Radioactivity:
-
Combust the dried plant sections using a biological oxidizer to convert the [¹⁴C] to ¹⁴CO₂, which is then trapped in a scintillation cocktail.
-
Quantify the radioactivity in each plant section using Liquid Scintillation Counting (LSC).
-
Express the results as a percentage of the total absorbed radioactivity found in each plant part.
5. Visualization of Translocation (Autoradiography):
-
Press the harvested plants and place them in contact with a phosphor screen or X-ray film for a suitable exposure period.
-
Develop the image to visualize the distribution of the radiolabeled herbicide throughout the plant.
Visualizations
The following diagrams illustrate the mode of action and experimental workflows related to the biokinetic studies of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Epyrifenacil Resistance in Palmer Amaranth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing Epyrifenacil resistance in Amaranthus palmeri (Palmer amaranth).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to PPO-inhibiting herbicides like this compound in Palmer amaranth?
The most common and widely studied mechanism of resistance to protoporphyrinogen oxidase (PPO)-inhibiting herbicides in Palmer amaranth is target-site resistance (TSR).[1][2] This typically involves mutations in the PPX2 gene, which encodes the PPO enzyme.[1][2] Several key mutations have been identified that confer resistance, including the deletion of the glycine residue at position 210 (ΔG210), and substitutions at other positions such as arginine to glycine or leucine at position 128 (R128G/L), glycine to alanine at position 399 (G399A), and valine to alanine at position 361 (V361A).[1]
Q2: Is this compound effective against Palmer amaranth populations that are resistant to other PPO inhibitors?
This compound, a newer PPO-inhibiting herbicide, has demonstrated efficacy against some Palmer amaranth populations known to be resistant to other PPO inhibitors. Specifically, it can control biotypes with common target-site mutations like the ΔG210 deletion in the PPX2 gene. However, reduced efficacy has been observed in some accessions carrying the ΔG210 allele, indicating that resistance levels can vary.
Q3: Besides target-site mutations, are there other mechanisms that can confer resistance to this compound in Palmer amaranth?
Yes, non-target-site resistance (NTSR) mechanisms are another possibility. Enhanced herbicide metabolism, where the plant rapidly breaks down the herbicide into non-toxic substances, is a known NTSR mechanism for other herbicides in Palmer amaranth and is hypothesized to contribute to PPO inhibitor resistance. However, the specific metabolic pathways involved in this compound resistance in Palmer amaranth are not yet fully elucidated.
Q4: How can I determine if my Palmer amaranth population is resistant to this compound?
A combination of whole-plant bioassays and molecular testing is the most comprehensive approach. A dose-response assay is a common method to quantify the level of resistance. This involves treating plants with a range of this compound concentrations and determining the dose required to cause 50% growth reduction (GR₅₀). Comparing the GR₅₀ of your population to a known susceptible population will indicate the level of resistance. Subsequent molecular analysis, such as sequencing the PPX2 gene, can identify known resistance-conferring mutations.
Q5: What is the mode of action of this compound?
This compound is a PPO inhibitor (HRAC Group 14). It works by inhibiting the protoporphyrinogen oxidase enzyme, which is crucial for chlorophyll and heme synthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Troubleshooting Guides
Issue 1: Unexpectedly high survival of Palmer amaranth after this compound application in a greenhouse experiment.
Possible Causes:
-
Presence of a resistant biotype: The Palmer amaranth population may possess a target-site mutation or an NTSR mechanism that confers resistance to this compound.
-
Suboptimal herbicide application: Incorrect dosage, poor spray coverage, or environmental conditions affecting herbicide uptake can lead to reduced efficacy.
-
Plant growth stage: Herbicides are often most effective on smaller, actively growing weeds.
Troubleshooting Steps:
-
Confirm Herbicide Rate and Application: Double-check all calculations for the herbicide concentrations used. Ensure that the application method provides uniform and complete coverage of the plant foliage.
-
Conduct a Dose-Response Assay: As a systematic approach, perform a dose-response experiment including a known susceptible Palmer amaranth population as a control. This will help quantify the level of resistance in your population.
-
Molecular Analysis: If resistance is confirmed, sequence the PPX2 gene from surviving plants to screen for known resistance mutations (e.g., ΔG210, R128G/L, G399A, V361A).
-
Investigate NTSR: If no known target-site mutations are found, consider the possibility of NTSR. This may require more advanced techniques like metabolic profiling or transcriptomics.
Issue 2: Inconsistent results in this compound efficacy trials.
Possible Causes:
-
Genetic variability within the weed population: Palmer amaranth is an obligate outcrosser, leading to high genetic diversity within populations. This can result in a mix of susceptible and resistant individuals.
-
Environmental fluctuations: Temperature, humidity, and light intensity can influence herbicide uptake, translocation, and plant metabolism, leading to variable results.
-
Inconsistent experimental procedures: Variations in plant age, soil type, watering regime, or herbicide application can introduce variability.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Maintain consistent environmental conditions (temperature, light, humidity) in a controlled growth chamber or greenhouse. Standardize all experimental procedures, including planting, watering, and herbicide application.
-
Increase Replication: Use a sufficient number of biological replicates to account for inherent genetic variability.
-
Characterize the Population: If possible, genotype individual plants within your test population for known resistance alleles before conducting efficacy trials to correlate genotype with phenotype.
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Use a Homozygous Susceptible Control: Include a well-characterized, homozygous susceptible Palmer amaranth line in all experiments as a baseline for comparison.
Data Presentation
Table 1: Efficacy of this compound and Other PPO Inhibitors on Palmer Amaranth Accessions with and without the ΔG210 PPX2 Allele.
| Herbicide | Application Rate (g ai ha⁻¹) | Palmer Amaranth Accession Type | Average Mortality (%) |
| This compound | 20 | High frequency (≥50%) of ΔG210 allele | 85 |
| Saflufenacil | Not specified | High frequency (≥50%) of ΔG210 allele | Lower than this compound |
| Saflufenacil + Trifludimoxazin | Not specified | High frequency (≥50%) of ΔG210 allele | Lower than this compound |
| This compound | 20 | General accessions | >98 |
Data synthesized from studies on various Palmer amaranth and waterhemp accessions.
Table 2: In Vitro Inhibition (IC₅₀) of Palmer Amaranth PPO2 by this compound.
| Herbicide | IC₅₀ (nM) ± 95% Confidence Interval |
| This compound | 1.8 ± 0.4 |
IC₅₀ represents the concentration of herbicide required to inhibit 50% of the PPO2 enzyme activity in vitro.
Experimental Protocols
1. Whole-Plant Dose-Response Bioassay for this compound Resistance
-
Plant Material: Grow Palmer amaranth seeds from the suspected resistant population and a known susceptible population in pots containing a commercial potting mix.
-
Growth Conditions: Maintain plants in a greenhouse or growth chamber with a 16-hour photoperiod, day/night temperatures of 30/25°C, and adequate watering.
-
Herbicide Application: When plants reach a height of 8-10 cm, treat them with this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate, where 1x = 20 g ai ha⁻¹). Include a non-treated control.
-
Data Collection: At 14-21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass and record the fresh or dry weight.
-
Data Analysis: Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR₅₀ for each population. The resistance index (RI) can be calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
2. Molecular Identification of PPX2 Gene Mutations
-
DNA Extraction: Isolate genomic DNA from fresh leaf tissue of surviving Palmer amaranth plants from the bioassay and from untreated plants using a commercial plant DNA extraction kit.
-
PCR Amplification: Amplify the PPX2 gene using primers designed to flank the regions where known resistance mutations occur.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with a reference susceptible PPX2 sequence to identify any nucleotide changes that result in amino acid substitutions or deletions (e.g., ΔG210, R128G/L, G399A, V361A).
Visualizations
Caption: Mode of action of this compound leading to cell death.
Caption: Workflow for identifying this compound resistance.
Caption: Troubleshooting logic for unexpected this compound efficacy.
References
Epyrifenacil Application Timing Optimization: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the application timing of Epyrifenacil for maximum efficacy in experimental settings. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist researchers in their work with this novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a systemic herbicide belonging to the pyrimidinedione chemical class.[1][2] Its primary mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[2][3] This enzyme is crucial for the synthesis of both chlorophyll in plants and heme in mammals.[4] Inhibition of PPO leads to the accumulation of protoporphyrin IX (PPIX), a photosensitizing molecule that, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes, leading to rapid weed control.
Q2: What makes this compound different from other PPO-inhibiting herbicides?
A2: this compound exhibits systemic activity, which is unique for many PPO inhibitors that are typically contact herbicides. It is translocated within the plant via the phloem, allowing it to control a broad spectrum of weeds, including grasses, which are often less susceptible to other PPO inhibitors. Additionally, it has shown efficacy against some weed biotypes that are resistant to other PPO-inhibiting herbicides.
Q3: What is the optimal application timing for this compound?
A3: this compound is highly effective as a pre-plant burndown herbicide. Application to small, actively growing weeds will generally result in the most effective control. For post-emergence applications, targeting weeds at the 2-4 leaf stage is a common recommendation for many herbicides and is likely a good starting point for this compound. The optimal timing can vary depending on the target weed species, their growth stage, and environmental conditions. It is recommended to conduct preliminary experiments to determine the ideal application window for your specific research needs.
Q4: Can this compound be tank-mixed with other herbicides?
A4: Yes, this compound is reported to be a compatible mixing partner with other burndown herbicides. Tank-mixing can broaden the weed control spectrum and help manage herbicide resistance. Always perform a jar test to ensure physical compatibility before mixing in a sprayer.
Q5: What are the typical symptoms of this compound application on susceptible plants?
A5: Following a foliar application, susceptible plants will rapidly develop chlorosis (yellowing), followed by desiccation and necrosis (browning and tissue death) within one to three days. Soil-applied this compound can cause similar symptoms in emerging seedlings, leading to stunting and death.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reduced or no efficacy on target weeds | 1. Weed Growth Stage: Weeds may have been too large or mature at the time of application. 2. Environmental Conditions: Application during periods of drought, cold temperatures, or low humidity can reduce herbicide uptake and efficacy. 3. Improper Application: Incorrect spray volume, poor coverage, or clogged nozzles can lead to insufficient herbicide delivery. 4. Herbicide Resistance: The target weed population may have developed resistance to PPO inhibitors. | 1. Optimize Timing: Apply this compound to smaller, actively growing weeds. Conduct a growth stage timing experiment to determine the most susceptible stage for your target species. 2. Monitor Weather: Apply during favorable conditions when weeds are not under stress. Ensure adequate soil moisture for pre-emergence applications. 3. Calibrate Equipment: Ensure your sprayer is properly calibrated to deliver the intended dose and provide uniform coverage. 4. Confirm Resistance: Conduct a dose-response assay comparing the suspected resistant population to a known susceptible population. |
| Crop or non-target plant injury | 1. Spray Drift: Wind can carry spray droplets to unintended areas. 2. Incorrect Application Rate: Applying a higher than recommended dose can lead to phytotoxicity. 3. Crop Sensitivity: The desirable plant species may be inherently sensitive to this compound. | 1. Manage Drift: Use drift-reducing nozzles and avoid spraying in windy conditions. 2. Verify Calculations: Double-check all calculations for mixing and application rates. 3. Conduct Tolerance Trials: Test this compound on a small number of your desired plants at various rates to determine their tolerance before treating a larger population. |
| Inconsistent results between experiments | 1. Variable Environmental Conditions: Fluctuations in temperature, light, and humidity in the greenhouse or field. 2. Inconsistent Weed Growth: Differences in the age and health of the weeds used in different experimental runs. 3. Subtle Changes in Protocol: Minor, undocumented variations in the experimental procedure. | 1. Control Environment: Maintain and record consistent environmental conditions for all experiments. 2. Standardize Plant Material: Use weeds of the same species, from the same seed source, and at a consistent growth stage for all replicates and experiments. 3. Document Everything: Keep detailed records of every step of your experimental protocol to ensure reproducibility. |
Data Presentation
The following tables provide illustrative data on the efficacy of this compound based on typical results from herbicide screening experiments. This data is for representative purposes and should be confirmed with your own experimental results.
Table 1: Illustrative Efficacy of Pre-Emergence this compound Application on Selected Weed Species
| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) 21 Days After Application |
| Palmer Amaranth (Amaranthus palmeri) | 15 | 92 |
| 20 | 98 | |
| 25 | 99 | |
| Giant Ragweed (Ambrosia trifida) | 15 | 88 |
| 20 | 95 | |
| 25 | 98 | |
| Barnyardgrass (Echinochloa crus-galli) | 15 | 85 |
| 20 | 92 | |
| 25 | 96 |
Table 2: Illustrative Efficacy of Post-Emergence this compound Application at Different Weed Growth Stages
| Weed Species | Application Rate (g a.i./ha) | Weed Growth Stage | Weed Control (%) 14 Days After Application |
| Palmer Amaranth (Amaranthus palmeri) | 20 | 2-4 leaf | 97 |
| 20 | 6-8 leaf | 85 | |
| 20 | >8 leaf | 70 | |
| Giant Ragweed (Ambrosia trifida) | 20 | 2-4 leaf | 94 |
| 20 | 6-8 leaf | 82 | |
| 20 | >8 leaf | 65 | |
| Barnyardgrass (Echinochloa crus-galli) | 20 | 2-4 leaf | 90 |
| 20 | 6-8 leaf | 78 | |
| 20 | >8 leaf | 60 |
Experimental Protocols
Protocol 1: Determining the Optimal Application Timing of this compound (Post-Emergence)
Objective: To determine the weed growth stage at which this compound provides maximum efficacy.
Methodology:
-
Plant Material: Grow the target weed species from seed in pots containing a standard greenhouse potting mix. Ensure uniform germination and growth conditions.
-
Experimental Design: Use a randomized complete block design with 4-6 replications.
-
Treatments:
-
Application of this compound at a predetermined rate (e.g., 20 g a.i./ha) at different weed growth stages (e.g., cotyledon, 2-4 leaf, 6-8 leaf, and >8 leaf stages).
-
An untreated control for comparison.
-
-
Application: Apply the herbicide using a calibrated research track sprayer to ensure uniform coverage.
-
Data Collection:
-
Visually assess weed control (biomass reduction) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete death).
-
At 21 DAT, harvest the above-ground biomass of all plants, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between application timings.
Protocol 2: Dose-Response Assay for Suspected Herbicide Resistance
Objective: To confirm if a weed population has developed resistance to this compound.
Methodology:
-
Plant Material: Grow both the suspected resistant (R) and a known susceptible (S) biotype of the same weed species under identical conditions to the 2-4 leaf stage.
-
Experimental Design: A completely randomized design with a factorial arrangement of treatments (biotype x herbicide rate) and 4-6 replications.
-
Treatments:
-
A range of this compound doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).
-
-
Application: Apply the herbicide treatments as described in Protocol 1.
-
Data Collection:
-
Visually assess plant mortality at 21 DAT.
-
Harvest and determine the dry weight of surviving plants as described in Protocol 1.
-
-
Data Analysis: Analyze the data using a non-linear regression model to determine the herbicide rate that causes 50% growth reduction (GR₅₀) for both the R and S biotypes. The resistance factor (RF) can be calculated as the GR₅₀ of the R biotype divided by the GR₅₀ of the S biotype.
Visualizations
Caption: Mechanism of action of this compound via PPO inhibition.
Caption: Workflow for optimizing this compound application.
Caption: Logical flow for troubleshooting poor this compound efficacy.
References
- 1. This compound, a new systemic PPO-inhibiting herbicide for broad-spectrum weed control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epyrifenacil Application and Off-Target Drift Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Epyrifenacil, with a specific focus on mitigating off-target vapor and particle drift.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a novel, systemic herbicide belonging to the pyrimidinedione chemical class.[1][2] It functions as a protoporphyrinogen oxidase (PPO) inhibitor.[2][3][4] PPO is a key enzyme in the chlorophyll biosynthesis pathway in plants. By inhibiting this enzyme, this compound leads to the accumulation of protoporphyrin IX, which in the presence of light, generates reactive oxygen species that disrupt cell membranes, ultimately causing plant death. This compound is effective against a broad spectrum of grass and broadleaf weeds.
Q2: Is this compound prone to off-target vapor drift?
This compound has a very low vapor pressure, which significantly minimizes the risk of off-target movement via vaporization. Studies have shown that its potential for vapor action is sufficiently low to not cause injury to nearby sensitive, non-target crops. A bioassay comparing this compound to dicamba demonstrated that this compound did not cause vapor injury to adjacent soybeans, whereas dicamba did.
Q3: What is the difference between vapor drift and particle drift?
Vapor drift occurs when a pesticide evaporates after application and the resulting vapor moves off-target. This is influenced by the herbicide's volatility, as well as temperature and humidity. Particle drift, on the other hand, is the physical movement of liquid spray droplets away from the target area during application, primarily caused by wind. While this compound has low vapor drift potential, particle drift is a consideration for all sprayed agricultural products and must be managed.
Q4: What are the U.S. Environmental Protection Agency (EPA) recommendations for this compound application to mitigate drift?
The EPA has proposed several mitigation measures to address potential on- and off-field effects of this compound on non-target species. These include the implementation of spray drift buffer zones for agricultural uses and requirements for runoff/erosion mitigation to reduce aquatic exposure risks.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Observed damage to sensitive non-target plants near the application area. | Particle Drift: Wind speed or direction may have been inappropriate during application, or improper equipment settings (e.g., nozzle type, boom height) were used. | - Cease application if wind is blowing towards sensitive areas or exceeds 10 mph. Ideal wind speed is between 3 and 10 mph. - Utilize drift-reducing nozzles (e.g., air induction nozzles) that produce coarser droplets. - Lower the boom height to the lowest recommended setting for the target crop to minimize droplet air time. - Consider using a drift reduction adjuvant in the tank mix. |
| Concerns about potential for vapor drift in hot and dry conditions. | Environmental Conditions: High temperatures and low humidity can increase the volatility of some herbicides. | - While this compound has very low volatility, it is best practice to avoid spraying during the hottest parts of the day , especially when temperatures exceed 80-85°F. - Be aware of temperature inversions (a layer of warm air above cool air near the ground), which can trap spray particles and vapors, leading to unpredictable drift. Inversions are common on calm, clear nights and early mornings. |
| Uneven weed control observed in the treated area. | Improper Application Technique: This could be due to factors that also contribute to drift, such as excessive spray pressure or fast application speed. | - Maintain appropriate application pressure as specified by the nozzle manufacturer to ensure optimal droplet size. - Adhere to recommended application speeds to ensure uniform coverage and reduce the production of fine, drift-prone droplets. |
Data and Experimental Protocols
Physicochemical Properties of this compound
| Property | Value | Significance for Drift Potential |
| Vapor Pressure | 7 x 10⁻¹³ Pa | Extremely low, indicating a very low tendency to volatilize and cause vapor drift. |
| Chemical Class | Pyrimidinedione | Belongs to the PPO inhibitor group of herbicides. |
| Molecular Formula | C₂₁H₁₆ClF₄N₃O₆ | Provides the elemental composition of the molecule. |
Experimental Protocol: Vapor Drift Bioassay
This protocol is a summary of the methodology used to assess the vapor drift potential of this compound as described in published research.
Objective: To determine the potential for vapor-phase movement of this compound and subsequent injury to a sensitive, non-target plant species.
Materials:
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This compound formulation (e.g., emulsifiable concentrate)
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Positive control herbicide with known volatility (e.g., dicamba-dimethylamine)
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Untreated control
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Sensitive indicator plant species (e.g., soybean, Glycine max)
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Growth chambers or enclosed containers
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Soil or other suitable substrate
-
Spray application equipment calibrated for small-scale application
Methodology:
-
Preparation of Treated Substrate: Apply this compound and the positive control herbicide to separate containers of soil at a rate equivalent to their respective field application rates. An untreated soil container will serve as the negative control.
-
Experimental Setup: Place the treated soil containers and the untreated control container into separate, sealed chambers.
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Introduction of Indicator Plants: Place pots containing healthy, young soybean plants (or other selected sensitive species) into each chamber, adjacent to but not in physical contact with the soil containers.
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Incubation: Maintain the chambers under controlled environmental conditions (e.g., temperature, light) for a specified period (e.g., 2 weeks).
Expected Results:
-
Soybean plants in the chamber with this compound-treated soil are expected to show no significant signs of injury, similar to the untreated control.
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Soybean plants in the chamber with the positive control (dicamba)-treated soil are expected to exhibit characteristic symptoms of herbicide injury, confirming the validity of the bioassay system for detecting vapor drift.
Visualizations
Caption: Key factors influencing herbicide drift and corresponding mitigation strategies.
Caption: Decision workflow for minimizing particle drift during this compound application.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Sumitomo Chemical New phenyluracil herbicide ISO Published 2020– A protoporphyrinogen oxidase (PPOX) inhibitor – News & Updates [chemrobotics.in]
- 4. Evaluation of the mode of action and human relevance of liver tumors in male mice treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Epyrifenacil Performance Enhancement: Technical Support Center
Welcome to the technical support center for Epyrifenacil. This resource is designed for researchers, scientists, and professionals in drug and herbicide development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and key data to assist in optimizing the performance of this compound through the use of adjuvants.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experimentation with this compound and adjuvants.
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a novel, systemic herbicide from the pyrimidinedione chemical class, developed by Sumomo Chemical.[1][2] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[3][4][5] This enzyme is critical for the biosynthesis of both chlorophyll and heme in plants. By blocking PPO, this compound causes the accumulation of protoporphyrinogen IX, which leads to rapid cell membrane disruption and plant death.
Q2: Why is my this compound application showing inconsistent or lower-than-expected weed control?
A2: Several factors can lead to inconsistent performance:
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Weed Resistance: While this compound has shown efficacy against some PPO-inhibitor resistant weed biotypes, resistance can still be a factor, particularly in species like Palmer amaranth and waterhemp. The ΔG210 mutation in the PPX2 gene, for instance, has been associated with reduced efficacy in some cases.
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Environmental Conditions: The efficacy of many herbicides, including PPO inhibitors, can be influenced by environmental factors such as temperature, humidity, and sunlight. Applications under cool or low-humidity conditions may show reduced activity.
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Water Quality: The pH of the spray solution can affect the stability and efficacy of the herbicide. A pH above 7 (alkaline) can lead to rapid degradation of the active ingredient.
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Spray Coverage: As a contact and systemic herbicide, adequate spray coverage is crucial for optimal performance. Poor coverage due to improper nozzle selection or application technique can result in reduced control.
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Antagonism in Tank Mixes: When tank-mixed with other herbicides, such as glyphosate, PPO inhibitors can sometimes exhibit an antagonistic effect, reducing the overall efficacy on certain weed species.
Q3: What types of adjuvants can be used to enhance this compound performance, and how do they work?
A3: Adjuvants are compounds added to a herbicide formulation to improve its effectiveness. For PPO inhibitors like this compound, several types of adjuvants can be beneficial:
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Activator Adjuvants: These directly improve the herbicide's activity.
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Surfactants (Nonionic Surfactants - NIS): These reduce the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface.
-
Oil Adjuvants (Crop Oil Concentrates - COC): These are composed of petroleum or vegetable-based oils plus a surfactant. They enhance the penetration of the herbicide through the waxy cuticle of the leaf. Greenhouse and field trials with this compound have frequently utilized Crop Oil Concentrate (COC) at concentrations of 0.5% to 1% (v/v).
-
Ammonium Fertilizers: These can help overcome antagonism in hard water and may improve uptake.
-
-
Utility Adjuvants: These modify the spray solution to improve application.
-
Water Conditioners & pH Buffers: These neutralize ions in hard water and maintain an optimal pH (typically 5.5-7.0) to prevent herbicide degradation.
-
Drift Control Agents: These increase the viscosity of the spray solution to produce larger droplets, reducing off-target movement.
-
Q4: I'm observing antagonism when tank-mixing this compound with another herbicide. How can this be mitigated?
A4: Antagonism, where the combined effect of two herbicides is less than the sum of their individual effects, is a known issue with PPO-inhibitor tank mixes. To mitigate this:
-
Add an Adjuvant: The inclusion of specific adjuvants, such as Crop Oil Concentrate (COC) or Nonionic Surfactants (NIS), can sometimes overcome antagonistic effects.
-
Sequential Application: If antagonism persists, consider applying the herbicides separately. A sequential application may be necessary to achieve optimal control of all target weeds.
-
Consult Labels: Always refer to the product labels for both the herbicide and the adjuvant for specific recommendations on tank-mixing compatibility.
Q5: Can this compound be used to control grass weeds?
A5: Yes. A unique characteristic of this compound compared to many other PPO inhibitors is its efficacy against a broad spectrum of weeds, including both broadleaf and grass species.
Section 2: Data on this compound Performance
Quantitative data from experimental studies are summarized below to provide a clear comparison of this compound's performance, particularly in the context of resistant weeds.
Table 1: In Vitro PPO2 Enzyme Inhibition
This table shows the concentration of various PPO-inhibiting herbicides required to inhibit 50% of the PPO2 enzyme activity from Palmer amaranth. Lower values indicate higher potency.
| Herbicide | IC₅₀ (nM) ± 95% Confidence Interval |
| This compound | 1.2 ± 0.3 |
| Flumioxazin | 13.9 ± 3.8 |
| Fomesafen | 52.8 ± 12.0 |
| (Data sourced from Sada et al., 2024) |
Table 2: Efficacy on PPO-Inhibitor Resistant Palmer Amaranth (Field Trial)
This table compares the performance of this compound against a standard PPO inhibitor on a resistant Palmer amaranth population.
| Herbicide | Application Rate (g a.i. ha⁻¹) | Weed Control (%) |
| This compound (+ COC at 0.5% v/v) | 20 | ~95% |
| Fomesafen | 420 | ~60% |
| (Data interpreted from graphical representations in Sada et al., 2024) |
Table 3: Efficacy on Southern Crabgrass (Field Trial)
This table demonstrates this compound's efficacy on a common grass weed compared to another PPO inhibitor.
| Herbicide | Application Rate (g a.i. ha⁻¹) | Weed Control (%) |
| This compound (+ COC at 1% v/v) | 20 | ~90% |
| Flumioxazin | 87 | ~25% |
| (Data interpreted from graphical representations in Sada et al., 2024) |
Section 3: Experimental Protocols & Visualizations
This section provides a standardized protocol for evaluating the effect of adjuvants on this compound efficacy and includes diagrams to visualize key processes.
Protocol: Greenhouse Bioassay for Adjuvant Efficacy Screening
Objective: To determine if the addition of an adjuvant enhances the herbicidal activity of this compound on a target weed species.
Materials:
-
This compound technical grade or formulated product
-
Selected adjuvants (e.g., Nonionic Surfactant, Crop Oil Concentrate)
-
Target weed species (e.g., Amaranthus palmeri) grown in pots to the 3-4 leaf stage
-
Research track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)
-
Deionized water
-
Analytical balance and appropriate glassware
Methodology:
-
Plant Preparation: Grow a uniform population of the target weed in pots under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Treatment Solution Preparation:
-
Prepare a stock solution of this compound.
-
Create a series of spray solutions. For each this compound concentration to be tested, prepare one solution with no adjuvant and one for each adjuvant being evaluated.
-
Adjuvants should be added at their recommended rates (e.g., COC at 1% v/v, NIS at 0.25% v/v).
-
Include two control groups: an untreated control (no spray) and a "blank" control (sprayed with water and adjuvant only).
-
-
Herbicide Application:
-
Randomize the pots for each treatment group.
-
Apply the treatment solutions using the calibrated research track sprayer to ensure uniform coverage.
-
-
Evaluation:
-
Return plants to the greenhouse.
-
Assess herbicidal injury at set time points (e.g., 3, 7, and 14 days after treatment) using a visual rating scale (0% = no injury, 100% = complete plant death).
-
At the final time point (e.g., 14 or 21 days), harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C until a constant weight is achieved.
-
-
Data Analysis:
-
Analyze visual injury ratings and biomass reduction data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test) to determine significant differences between treatments.
-
Compare the performance of this compound with and without each adjuvant.
-
Visualizations
The following diagrams illustrate the mode of action, experimental workflow, and a troubleshooting decision process.
Caption: Mechanism of action for this compound as a PPO inhibitor.
Caption: Workflow for a greenhouse bioassay to screen adjuvant efficacy.
Caption: Decision tree for troubleshooting poor this compound performance.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound, a new systemic PPO-inhibiting herbicide for broad-spectrum weed control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Sumitomo Chemical New phenyluracil herbicide ISO Published 2020– A protoporphyrinogen oxidase (PPOX) inhibitor – News & Updates [chemrobotics.in]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Evaluation of the mode of action and human relevance of liver tumors in male mice treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Epyrifenacil Technical Support Center: Troubleshooting Inconsistent Field Trial Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in Epyrifenacil field trial results. The information is presented in a question-and-answer format to directly address specific issues researchers may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing variable weed control with this compound in our field trials. What are the most likely causes?
Inconsistent weed control with this compound, a protoporphyrinogen oxidase (PPO) inhibiting herbicide, can be attributed to several factors. As a systemic herbicide, its efficacy is influenced by environmental conditions, weed biology, and application practices.[1][2] Key areas to investigate include:
-
Environmental Conditions: Temperature, humidity, and light intensity at the time of and following application can significantly impact herbicide uptake and activity.[3][4]
-
Weed-Related Factors: The species, growth stage, and presence of herbicide resistance in the target weed population are critical determinants of performance.[1]
-
Application Errors: Improper spray coverage, incorrect application timing, and issues with tank-mixing can all lead to reduced efficacy.
-
Soil Characteristics (for pre-emergence applications): Soil composition, particularly organic matter and clay content, can affect the availability of soil-applied this compound.
Q2: How do environmental conditions specifically affect this compound's performance?
Environmental conditions are a primary driver of variability in the performance of PPO-inhibiting herbicides like this compound.
-
Temperature: Higher temperatures generally increase the rate of herbicide absorption and translocation, leading to faster and more effective weed control. Conversely, cool conditions can slow down these processes, resulting in reduced efficacy.
-
Humidity: High relative humidity slows the drying of spray droplets on the leaf surface, allowing for greater absorption of the active ingredient. Under low humidity, droplets can dry quickly, reducing herbicide uptake.
-
Light: As a PPO inhibitor, this compound's mode of action is light-dependent. The generation of reactive oxygen species that cause cell membrane disruption requires light. Therefore, application during periods of adequate sunlight is crucial for optimal performance.
-
Rainfall: Rainfall shortly after a foliar application can wash the herbicide off the leaves before it can be adequately absorbed. For soil-applied treatments, a moderate amount of rainfall is necessary to move the herbicide into the weed germination zone.
Troubleshooting Tip: Correlate your field trial results with meteorological data from the time of application. This can help identify if temperature, humidity, or rainfall patterns are contributing to inconsistent results.
Q3: Can the growth stage of the target weed impact the efficacy of this compound?
Yes, the growth stage of the weed is a critical factor. Younger, actively growing weeds are generally more susceptible to herbicides.
-
Smaller Weeds: Smaller weeds have a larger surface area to volume ratio, allowing for greater herbicide uptake per unit of biomass. They are also metabolically more active, which can enhance the systemic translocation of this compound.
-
Larger Weeds: As weeds mature, they develop thicker cuticles, which can reduce herbicide penetration. They also have more extensive root systems and greater biomass, making them more difficult to control.
Troubleshooting Tip: In your field trials, record the growth stage (e.g., number of true leaves, height) of the target weed species at the time of application. This will help in determining if inconsistent results are linked to weed size and development. For post-emergence applications, targeting weeds in their early growth stages is recommended for the most consistent and effective control.
Q4: We suspect herbicide resistance in our trial plots. How does this compound perform against PPO-inhibitor resistant weeds?
This compound has demonstrated efficacy against certain weed biotypes that have developed resistance to other PPO-inhibiting herbicides. For example, it has shown good control of Palmer amaranth populations with the ΔG210, R128G, and G399A mutations, which confer resistance to other PPO inhibitors.
However, the presence of the ΔG210 mutation has been associated with a reduction in the relative efficacy of this compound in some accessions.
Troubleshooting Tip: If you suspect herbicide resistance, it is crucial to have the weed population tested for known resistance mutations. Comparing the efficacy of this compound to other PPO inhibitors on the same weed population can also provide valuable insights.
Q5: Are there any known issues with tank-mixing this compound with other herbicides or adjuvants?
While specific tank-mix compatibility data for this compound is not extensively published in the form of a comprehensive chart, general principles of tank-mixing should be followed to avoid issues. Incompatibility can be either physical (e.g., formation of precipitates, gels) or chemical (e.g., reduced efficacy of one or more components).
-
Antagonism: One product in the tank mix may reduce the efficacy of this compound, or vice-versa. This can occur due to chemical reactions or altered absorption and translocation.
-
Synergism: In some cases, tank-mixing can enhance the efficacy of the combined products.
Valent U.S.A. LLC has registered several products containing this compound in combination with other active ingredients such as flumioxazin, pyroxasulfone, and mesotrione, indicating compatibility with these herbicides.
Troubleshooting Tip: Always conduct a jar test before tank-mixing products to check for physical compatibility. When planning a tank mix, consult the product labels for all components for any known incompatibilities or specific mixing instructions. If inconsistent results are observed with a tank mix, consider applying this compound alone in a separate trial to determine if the issue is related to the mixture.
Data Presentation
Table 1: Efficacy of this compound on PPO-Inhibitor Resistant Palmer amaranth
| Herbicide | Application Rate (g a.i./ha) | Weed Biotype | Control (%) |
| This compound | 20 | PPO-resistant Palmer amaranth | >85% |
| Fomesafen (Standard) | 420 | PPO-resistant Palmer amaranth | Significantly lower than this compound |
Data synthesized from greenhouse and field trials.
Table 2: Efficacy of this compound on Various Weed Species
| Weed Species | Common Name | Control at 20 g a.i./ha |
| Abutilon theophrasti | Velvetleaf | Controlled |
| Amaranthus palmeri | Palmer amaranth | Controlled |
| Chenopodium album | Common lambsquarters | Controlled |
| Digitaria ciliaris | Southern crabgrass | Controlled |
| Setaria faberi | Giant foxtail | Controlled |
| Sorghum halepense | Johnsongrass | Controlled |
This is a partial list of weeds controlled by this compound.
Experimental Protocols
Protocol 1: Field Efficacy Trial for Post-Emergence Application of this compound
-
Trial Site Selection: Choose a site with a uniform and sufficient population of the target weed species. The site should be representative of the intended use area in terms of soil type and environmental conditions.
-
Trial Design: Employ a randomized complete block design with a minimum of three to four replications. Include an untreated control and a relevant commercial standard for comparison.
-
Plot Size: Ensure plots are of a sufficient size to allow for accurate application and assessment, minimizing edge effects. A typical plot size might be 3m x 10m.
-
Treatments:
-
Untreated Control
-
This compound at the proposed use rate (e.g., 20 g a.i./ha).
-
This compound at a higher rate (e.g., 2x the proposed rate) to assess crop tolerance.
-
Commercial Standard Herbicide.
-
-
Application:
-
Calibrate spray equipment to ensure accurate and uniform application.
-
Apply treatments when weeds are at the recommended growth stage (e.g., 2-4 true leaves).
-
Record environmental conditions (temperature, humidity, wind speed, cloud cover) at the time of application.
-
-
Assessments:
-
Conduct visual assessments of weed control at regular intervals (e.g., 7, 14, 21, and 28 days after treatment). Use a rating scale (e.g., 0% = no control, 100% = complete control).
-
Assess crop phytotoxicity at the same intervals.
-
At the end of the trial, weed biomass from a defined area within each plot can be harvested, dried, and weighed for a quantitative measure of efficacy.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol 2: In Vitro PPO Inhibition Assay
-
Enzyme Extraction:
-
Homogenize fresh, young leaf tissue of the target plant species in an ice-cold extraction buffer (e.g., phosphate buffer, pH 7.5, containing polyvinylpolypyrrolidone and a reducing agent).
-
Centrifuge the homogenate at a high speed (e.g., 15,000 x g) at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
The assay measures the conversion of protoporphyrinogen IX (the substrate) to protoporphyrin IX (the product).
-
The reaction mixture typically contains the enzyme extract, the substrate, and a buffer solution in a cuvette or microplate well.
-
The reaction is initiated by the addition of the enzyme.
-
-
Inhibition Measurement:
-
Prepare a range of this compound concentrations.
-
Incubate the enzyme extract with the different concentrations of this compound for a set period before adding the substrate.
-
Measure the rate of protoporphyrin IX formation, which can be monitored by fluorescence spectroscopy.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the PPO enzyme activity. This value can be compared to that of other PPO-inhibiting herbicides.
-
Mandatory Visualizations
Caption: this compound's Mode of Action via PPO Inhibition.
References
Technical Support Center: Investigating the Impact of Soil pH on Epyrifenacil
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the influence of soil pH on the degradation and availability of the herbicide Epyrifenacil. As a novel phenyluracil herbicide, specific public data on its environmental fate under varying soil pH conditions is limited.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of soil science and herbicide chemistry to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: How is soil pH expected to influence the degradation of this compound?
A1: Soil pH is a critical factor controlling herbicide persistence.[2][3] For many herbicides, degradation is pH-dependent, primarily through two mechanisms: chemical hydrolysis and microbial degradation.[4][5]
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Microbial Degradation: Soil microorganisms are a primary driver of herbicide degradation. Microbial activity is optimal within a specific pH range, typically between 6.0 and 7.0. Extreme soil pH (highly acidic or alkaline) can inhibit microbial populations, potentially slowing the degradation of this compound.
Q2: How does soil pH affect the availability of this compound in soil?
A2: Soil pH influences the availability of herbicides by affecting their sorption to soil particles. Sorption, the process of a chemical binding to soil colloids (clay and organic matter), reduces the amount of herbicide in the soil solution, making it less available for plant uptake or degradation. The effect of pH on sorption depends on the herbicide's chemical properties. For some herbicide classes like triazines and sulfonylureas, sorption increases in acidic soils and decreases in alkaline soils. The specific behavior of this compound in relation to soil pH and sorption needs to be experimentally determined.
Q3: My this compound degradation study is showing inconsistent results across different soil types. What could be the issue?
A3: In addition to soil pH, other soil properties significantly impact herbicide degradation. These include:
-
Organic Matter Content: Higher organic matter can increase sorption, potentially reducing the bioavailability of the herbicide for microbial degradation.
-
Soil Texture (Clay Content): Clay minerals also contribute to herbicide sorption.
-
Microbial Biomass and Activity: The size and health of the microbial population will directly affect the rate of biodegradation.
It is crucial to characterize and control for these variables in your experiments to isolate the effect of soil pH.
Q4: I am designing an experiment to test the effect of soil pH on this compound degradation. What are the key parameters to control?
A4: To obtain reliable data, it is essential to maintain consistent conditions for all experimental units, varying only the soil pH. Key parameters to control include:
-
Temperature: Temperature affects both chemical and microbial degradation rates.
-
Moisture: Soil moisture content should be kept constant and at an optimal level for microbial activity (e.g., 40-60% of maximum water holding capacity).
-
Light: To isolate chemical and microbial degradation from photodegradation, experiments should be conducted in the dark.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed at any pH. | Inhibition of microbial activity. | Ensure soil used has a viable microbial population. Check for potential co-contaminants in the soil or test substance that could be antimicrobial. Verify that incubation conditions (temperature, moisture) are optimal for microbial activity. |
| Highly variable results between replicates. | Non-homogenous soil or herbicide application. | Thoroughly mix soil before distribution into experimental units. Ensure precise and uniform application of this compound to each soil sample. |
| Rapid degradation at all pH levels. | Volatilization of the compound. | While this compound is a PPO-inhibitor, some herbicides can be volatile. Consider using a closed system to trap and quantify any volatile degradation products. |
| Difficulty in extracting this compound from high organic matter soils. | Strong sorption of the compound. | Optimize your extraction solvent system. You may need to use a series of solvents with varying polarities to achieve efficient extraction. |
Experimental Protocols
Protocol 1: Soil Degradation Study (Aerobic)
This protocol is adapted from OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.
Objective: To determine the rate of this compound degradation in soil at different pH values under controlled aerobic conditions.
Materials:
-
Freshly collected and sieved (2 mm) soil.
-
This compound (analytical grade).
-
Solutions for pH adjustment (e.g., Ca(OH)₂ for increasing pH, elemental sulfur for decreasing pH).
-
Incubation vessels (e.g., biometer flasks).
-
Controlled environment chamber.
-
Analytical instrumentation (e.g., HPLC-MS/MS) for quantifying this compound.
Procedure:
-
Soil Preparation and pH Adjustment:
-
Characterize the soil for texture, organic carbon content, and initial pH.
-
Divide the soil into batches for each target pH level.
-
Amend each batch with the appropriate amount of pH-adjusting solution.
-
Incubate the amended soils for a period to allow the pH to stabilize, monitoring periodically.
-
-
Herbicide Application:
-
Once the target pH levels are stable, weigh equal amounts of soil into the incubation vessels.
-
Apply a solution of this compound to the soil surface at a known concentration.
-
-
Incubation:
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity.
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain aerobic conditions by ensuring adequate airflow.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample replicate vessels for each pH level.
-
Extract this compound from the soil using an appropriate solvent.
-
Analyze the extracts to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound over time for each pH level.
-
Calculate the dissipation time 50% (DT50) or half-life for each pH.
-
Protocol 2: Soil Sorption/Desorption Study
Objective: To determine the extent of this compound sorption to soil at different pH values.
Materials:
-
Soils adjusted to different pH levels (as in Protocol 1).
-
This compound solution of known concentration.
-
0.01 M CaCl₂ solution.
-
Centrifuge and shaker.
-
Analytical instrumentation (e.g., HPLC-MS/MS).
Procedure:
-
Sorption Phase:
-
Add a known mass of soil to a centrifuge tube.
-
Add a known volume of this compound solution in 0.01 M CaCl₂.
-
Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the tubes to separate the soil from the solution.
-
Analyze the supernatant to determine the equilibrium concentration of this compound in the solution.
-
-
Calculation:
-
The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
-
Calculate the soil-water distribution coefficient (Kd) for each pH level.
-
Data Presentation
While specific data for this compound is not available, the following tables illustrate how you can structure your experimental results.
Table 1: Hypothetical Degradation of this compound (DT50 in days) in a Silt Loam Soil
| Soil pH | DT50 (days) |
| 5.0 | [Your Data] |
| 6.0 | [Your Data] |
| 7.0 | [Your Data] |
| 8.0 | [Your Data] |
Table 2: Hypothetical Sorption of this compound (Kd) in a Silt Loam Soil
| Soil pH | Kd (L/kg) |
| 5.0 | [Your Data] |
| 6.0 | [Your Data] |
| 7.0 | [Your Data] |
| 8.0 | [Your Data] |
Visualizations
Caption: Conceptual model of soil pH's impact on this compound's fate.
Caption: Workflow for soil degradation and sorption studies.
References
- 1. This compound Sumitomo Chemical New phenyluracil herbicide ISO Published 2020– A protoporphyrinogen oxidase (PPOX) inhibitor – News & Updates [chemrobotics.in]
- 2. no-tillfarmer.com [no-tillfarmer.com]
- 3. extension.okstate.edu [extension.okstate.edu]
- 4. northcentralfertility.com [northcentralfertility.com]
- 5. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Epyrifenacil Solution Stability: A Technical Support Resource for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of Epyrifenacil in solutions commonly used in laboratory settings. Understanding the stability of this compound and its active metabolite, S-3100-CA, is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: For long-term storage, it is recommended to prepare concentrated stock solutions of this compound in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO). These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.
Q2: How stable is this compound in aqueous solutions?
Q3: What is the primary degradation product of this compound in solution?
A3: The primary and biologically active metabolite of this compound is S-3100-CA.[2] This conversion occurs through the cleavage of the ethyl ester group.[3] In most biological and aqueous environments, it is expected that this compound will be rapidly converted to S-3100-CA.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Specific incompatibility studies with a wide range of laboratory reagents are not extensively documented. However, given the ester linkage, strong acids or bases will likely accelerate the hydrolysis of this compound to S-3100-CA. The stability of this compound in various organic solvents can also vary, and it is advisable to use fresh solutions for experiments whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in working solutions. | Prepare fresh working solutions from a frozen stock solution for each experiment. Minimize the time the compound is in an aqueous buffer before use. Consider that the active compound may be S-3100-CA. |
| Loss of compound activity over time | Instability of the compound at room temperature or in a specific solvent. | Store stock solutions at -20°C or -80°C. For working solutions, if they must be stored, keep them at 4°C for short periods and protect from light. It is highly recommended to conduct a pilot stability study under your specific experimental conditions. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage for your assay (typically <1%). Sonication may help to dissolve the compound initially, but precipitation may still occur over time. |
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Reference |
| -20°C | Up to 1 month | [3] |
| -80°C | Up to 6 months | [3] |
Note: The stability of this compound and S-3100-CA in solution is a critical factor for experimental success. The information provided here is based on available literature. However, for sensitive and quantitative assays, it is strongly recommended that researchers perform their own stability validation under their specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of Aqueous Working Solutions
-
Materials:
-
This compound stock solution (in DMSO)
-
Experimental aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile conical tubes or vials
-
-
Procedure:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.
-
Add the appropriate volume of the experimental buffer to a sterile tube.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent effects in biological assays.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for using this compound in experiments.
References
- 1. This compound, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of the human pharmacokinetics of this compound and its major metabolite, S-3100-CA, by a physiologically based pharmacokinetic modeling using chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Metabolic Resistance to Epyrifenacil in Weeds
Disclaimer: Information on "Epyrifenacil" is emerging. This guide synthesizes current knowledge on this compound and integrates established principles of metabolic herbicide resistance from functionally similar Protoporphyrinogen Oxidase (PPO) inhibitors to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a recently developed systemic herbicide belonging to the pyrimidinedione chemical class.[1][2][3][4] It functions as a Protoporphyrinogen Oxidase (PPO) inhibitor.[5] PPO is a key enzyme in the chlorophyll biosynthesis pathway in plants. By inhibiting this enzyme, this compound causes an accumulation of protoporphyrinogen IX, which leads to the production of reactive oxygen species and subsequent destruction of cell membranes, ultimately killing the weed. A notable feature of this compound is its systemic activity, allowing it to move within the plant, which is unique for a PPO inhibitor.
Q2: What is metabolic resistance in weeds and how does it relate to this compound?
A2: Metabolic resistance is a non-target-site resistance mechanism where weeds evolve the ability to detoxify a herbicide before it can reach its target site in the plant. This is often achieved through the enhanced activity of enzyme families like Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and UDP-glycosyltransferases (UGTs). These enzymes modify the herbicide into non-toxic forms. While specific studies on metabolic resistance to this compound are still emerging, the potential for weeds to develop this type of resistance is a significant concern, as it can confer cross-resistance to multiple herbicides with different modes of action.
Q3: Which enzyme families are the primary drivers of metabolic resistance to herbicides?
A3: The primary enzyme families involved in metabolic herbicide resistance are:
-
Cytochrome P450s (P450s): These enzymes are typically involved in Phase I of detoxification, where they introduce functional groups to the herbicide molecule through oxidation. This can directly detoxify the herbicide or prepare it for further metabolism.
-
Glutathione S-transferases (GSTs): GSTs are key in Phase II detoxification. They catalyze the conjugation of glutathione to the herbicide molecule, which increases its water solubility and renders it non-toxic.
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UDP-glycosyltransferases (UGTs): UGTs are another important group of Phase II enzymes that transfer a sugar moiety (often glucose) to the herbicide, a process called glycosylation. This also increases the herbicide's water solubility and facilitates its sequestration in the vacuole.
Q4: How can I determine if the weed population in my experiment has developed metabolic resistance?
A4: Differentiating metabolic resistance from target-site resistance requires a multi-step approach. Initially, conduct a whole-plant bioassay to confirm resistance. If resistance is confirmed, further investigation is needed. The use of synergists, such as P450 inhibitors (e.g., malathion, piperonyl butoxide), can be a diagnostic tool. If the addition of a synergist restores the herbicide's efficacy, it strongly suggests that metabolic resistance, mediated by P450s, is present. For more definitive evidence, molecular and biochemical analyses are required, such as enzyme activity assays and gene expression studies of P450s, GSTs, and UGTs.
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in dose-response assays. | 1. Genetic variability within the weed population. 2. Inconsistent herbicide application. 3. Variable environmental conditions in the greenhouse. | 1. Ensure a homogenous seed source for each population being tested. 2. Calibrate spray equipment carefully and ensure uniform coverage. 3. Maintain consistent light, temperature, and humidity levels. |
| High survival rate in suspected resistant populations at recommended field rates. | 1. The population has a high level of resistance. 2. Incorrect herbicide dose was applied. 3. Weeds were not at the optimal growth stage for treatment. | 1. Expand the dose-response curve to include higher concentrations of this compound. 2. Double-check all calculations for herbicide dilutions. 3. Treat weeds at the recommended growth stage as per the protocol (e.g., 3-4 leaf stage). |
| Synergist assay with a P450 inhibitor shows no effect. | 1. The resistance is not mediated by P450s. 2. The synergist was not used at an effective concentration. 3. The synergist and herbicide were not applied correctly. | 1. Consider the involvement of other enzyme families like GSTs or UGTs. 2. Conduct a literature review to determine the optimal concentration of the synergist. 3. Ensure the synergist is applied at the appropriate time relative to the herbicide application (often applied shortly before). |
| Difficulty in extracting active enzymes for in vitro assays. | 1. Suboptimal extraction buffer. 2. Degradation of enzymes during extraction. 3. Low enzyme concentration in the plant tissue. | 1. Optimize the pH and composition of the extraction buffer. 2. Perform all extraction steps at 4°C and include protease inhibitors in the buffer. 3. Use fresh, healthy plant material and consider using a larger amount of tissue for extraction. |
Key Experimental Protocols
Whole-Plant Dose-Response Bioassay
This experiment is fundamental to confirming and quantifying the level of herbicide resistance.
Methodology:
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Seed Germination: Germinate seeds of both the suspected resistant and a known susceptible weed population in petri dishes or trays with a suitable growth medium.
-
Transplanting: Once seedlings have reached the 1-2 leaf stage, transplant them into individual pots filled with a standard potting mix.
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Growth Conditions: Grow plants in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
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Herbicide Application: When plants reach the 3-4 leaf stage, treat them with a range of this compound doses. A typical dose range might be 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate. Include a known susceptible population as a control.
-
Data Collection: At 14-21 days after treatment, assess plant survival and measure the fresh or dry weight of the above-ground biomass.
-
Data Analysis: Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both populations. The resistance index (RI) is calculated as the LD50 (or GR50) of the resistant population divided by the LD50 (or GR50) of the susceptible population.
P450-Mediated Metabolism Assay using a Synergist
This experiment helps to determine if P450 enzymes are involved in the observed resistance.
Methodology:
-
Plant Preparation: Grow suspected resistant and susceptible plants to the 3-4 leaf stage as described above.
-
Synergist Application: Apply a P450 inhibitor (e.g., malathion or piperonyl butoxide) to a subset of plants from both populations. The synergist should be applied at a concentration known to inhibit P450 activity without causing phytotoxicity.
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Herbicide Application: Approximately 1-2 hours after the synergist application, treat the plants with a range of this compound doses.
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Data Collection and Analysis: Assess plant survival and biomass as in the dose-response bioassay. If the resistance of the suspected population is significantly reduced after the application of the synergist, it indicates that P450-mediated metabolism is a key resistance mechanism.
Visualizing Metabolic Resistance Pathways and Workflows
Below are diagrams illustrating key concepts in the study of metabolic resistance to this compound.
Caption: Metabolic pathway of this compound detoxification in weeds.
Caption: Experimental workflow for investigating metabolic resistance.
Caption: Troubleshooting logic for unexpected weed survival.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new systemic PPO-inhibiting herbicide for broad-spectrum weed control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative hepatotoxicity of a herbicide, this compound, in humans and rodents by comparing the dynamics and kinetics of its causal metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Epyrifenacil's Efficacy on Grass Weeds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the control of grass weeds with epyrifenacil in experimental settings.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Control of Certain Grass Species
Possible Causes and Solutions:
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Suboptimal Adjuvant Selection: The choice of adjuvant can significantly impact the uptake and efficacy of this compound, particularly on grass weeds with waxy leaf surfaces. While Crop Oil Concentrate (COC) has been shown to be effective, other adjuvants might provide better control under specific conditions.
-
Recommendation: Conduct a small-scale adjuvant comparison study. Methylated Seed Oil (MSO) is often more effective than COC at penetrating the waxy cuticle of grass weeds, especially under dry or cool conditions. However, MSO can also increase the risk of crop injury if applicable in your experiment. A Non-Ionic Surfactant (NIS) can improve spray coverage and spreading, which is beneficial for less waxy grasses.[1][2][3][4][5]
-
-
Application Timing: The growth stage of the grass weed at the time of application is critical for effective control.
-
Recommendation: Target young, actively growing grass weeds, typically at the 2-4 leaf stage, for optimal herbicide uptake and translocation. Efficacy may be reduced on larger, more mature plants. For perennial grasses, ensure application occurs before they develop an extensive root system.
-
-
Weed-Specific Tolerance: Different grass species exhibit varying levels of susceptibility to this compound.
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Recommendation: Refer to the provided data on susceptible species. If dealing with a less susceptible species, consider tank-mixing with a suitable partner herbicide.
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Issue 2: Reduced Efficacy Under Adverse Environmental Conditions
Possible Causes and Solutions:
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Low Humidity/Drought Conditions: Dry weather can lead to a thicker waxy cuticle on grass leaves, reducing herbicide absorption. Plant stress from drought can also slow down translocation of the systemic herbicide.
-
Recommendation: If possible, apply this compound when humidity is higher (e.g., early morning). Using a Methylated Seed Oil (MSO) as an adjuvant can help penetrate the thicker cuticle that develops under dry conditions. Avoid applications to drought-stressed plants.
-
-
High Temperatures: While warm temperatures can enhance the activity of some herbicides, excessively high temperatures (>28-30°C) can cause weeds to shut down metabolically, reducing the uptake and translocation of systemic herbicides like this compound.
-
Recommendation: Avoid applying this compound during the hottest part of the day. Applications in the morning after dew has dried or in the evening may be more effective.
-
-
Rainfall After Application: Rainfall shortly after application can wash the herbicide off the leaf surface before it can be adequately absorbed.
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Recommendation: this compound's required rainfast period is not publicly documented. As a general guideline for systemic herbicides, a rain-free period of at least 4-6 hours after application is recommended to ensure adequate absorption.
-
Issue 3: Potential Antagonism in Tank Mixtures
Possible Causes and Solutions:
-
Chemical Incompatibility or Physiological Antagonism: Tank-mixing this compound with certain herbicides, particularly some graminicides (ACCase inhibitors), could potentially lead to reduced efficacy on grass weeds. This can occur due to chemical interactions in the spray tank or physiological interference within the plant.
-
Recommendation: Before conducting large-scale experiments, perform a jar test to check for physical compatibility of the tank-mix partners. Additionally, a small-scale bioassay is recommended to screen for any antagonistic effects on the target grass species. If antagonism is observed, consider sequential applications rather than a tank mix, allowing a few days between the applications of this compound and the other herbicide.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended adjuvant for this compound for grass weed control?
A1: Published greenhouse studies have demonstrated good efficacy of this compound on various grass weeds when mixed with Crop Oil Concentrate (COC) at a concentration of 1% v/v . However, for grass species with a particularly waxy cuticle or under dry environmental conditions, a Methylated Seed Oil (MSO) may enhance penetration and efficacy. A comparative study of adjuvants is recommended for your specific experimental conditions.
Q2: Can this compound be tank-mixed with other herbicides to broaden the grass control spectrum?
A2: While specific data on tank-mixing this compound for grass weed control is limited, it is a common practice to tank-mix herbicides to enhance efficacy and manage resistance. Potential tank-mix partners for broadening the grass weed spectrum could include ACCase inhibitors (e.g., clethodim) or EPSPS inhibitors (e.g., glyphosate). However, be aware of the potential for antagonism, which has been observed when mixing some PPO inhibitors with graminicides. A preliminary bioassay to confirm synergistic or additive effects is strongly advised.
Q3: What is the optimal timing for this compound application to control annual grasses like Poa annua?
A3: For post-emergent control of annual grasses such as Poa annua (annual bluegrass), it is crucial to apply this compound in the fall before the plants have a chance to tiller and establish. Targeting the early growth stages is key for effective control.
Q4: How does temperature affect the performance of this compound on grass weeds?
A4: Temperature can have a dual effect on the efficacy of systemic herbicides like this compound. Moderately warm temperatures (15-25°C) generally favor active plant growth, leading to better herbicide uptake and translocation. However, very high temperatures (above 28-30°C) can cause plant stress, leading to reduced absorption and movement of the herbicide within the plant, potentially decreasing its effectiveness.
Q5: What are some of the grass weed species that this compound is known to control?
A5: this compound has been shown to be effective against a range of grass weeds. Some of the susceptible species include: Avena sativa (Oat), Digitaria ciliaris (Southern Crabgrass), Digitaria insularis (Sourgrass), Digitaria sanguinalis (Large Crabgrass), Echinochloa crus-galli (Barnyardgrass), Lolium multiflorum (Italian Ryegrass), Setaria faberi (Giant Foxtail), Setaria viridis (Green Foxtail), Sorghum halepense (Johnsongrass), and Zea mays (Volunteer Corn). Additionally, the commercial product Empera, containing this compound, has demonstrated efficacy against resistant biotypes of Urochloa panicoides, Echinochloa colona, Chloris virgata, and Eleusine indica.
Data Presentation
Table 1: Efficacy of this compound on Various Grass Weeds (Greenhouse Data)
| Grass Weed Species | Common Name | Application Rate (g a.i./ha) | Adjuvant | Control Level |
| Avena sativa | Oat | 20 | 1% v/v COC | Effective |
| Digitaria ciliaris | Southern Crabgrass | 20 | 1% v/v COC | Effective |
| Digitaria insularis | Sourgrass | 20 | 1% v/v COC | Effective |
| Digitaria sanguinalis | Large Crabgrass | 20 | 1% v/v COC | Effective |
| Echinochloa crus-galli | Barnyardgrass | 20 | 1% v/v COC | Effective |
| Lolium multiflorum | Italian Ryegrass | 20 | 1% v/v COC | Effective |
| Setaria faberi | Giant Foxtail | 20 | 1% v/v COC | Effective |
| Setaria viridis | Green Foxtail | 20 | 1% v/v COC | Effective |
| Sorghum halepense | Johnsongrass | 20 | 1% v/v COC | Effective |
| Zea mays | Volunteer Corn | 20 | 1% v/v COC | Effective |
| Source: Adapted from Sada et al., 2024. |
Table 2: General Comparison of Adjuvant Types for Post-Emergent Herbicides
| Adjuvant Type | Primary Function | Best For | Considerations |
| Crop Oil Concentrate (COC) | Enhances penetration of the cuticle | Herbicides targeting grasses; moderately waxy leaf surfaces. | Can increase the risk of crop injury compared to NIS. |
| Methylated Seed Oil (MSO) | Superior penetration of thick, waxy cuticles | Systemic herbicides; weeds under drought stress; highly waxy leaf surfaces. | Higher potential for crop injury than COC; generally more expensive. |
| Non-Ionic Surfactant (NIS) | Reduces surface tension, improves spreading and wetting | Herbicides on less waxy leaf surfaces; when crop safety is a primary concern. | Provides less penetration enhancement compared to oil-based adjuvants. |
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Adjuvant Efficacy on Grass Weeds with this compound
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Plant Material: Grow the target grass weed species (e.g., Echinochloa crus-galli) in pots filled with a standard greenhouse potting mix. Grow plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod).
-
Experimental Design: Use a completely randomized design with 4-6 replications per treatment.
-
Treatments:
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Untreated control.
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This compound at a standard rate (e.g., 20 g a.i./ha).
-
This compound (20 g a.i./ha) + Crop Oil Concentrate (1% v/v).
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This compound (20 g a.i./ha) + Methylated Seed Oil (1% v/v).
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This compound (20 g a.i./ha) + Non-Ionic Surfactant (0.25% v/v).
-
-
Application: Apply treatments when grass weeds are at the 2-4 leaf stage using a research-grade cabinet sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha).
-
Data Collection:
-
Visually assess percent weed control at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between adjuvant treatments.
Protocol 2: Evaluating Tank-Mix Interactions of this compound with a Graminicide
-
Plant Material and Growth Conditions: As described in Protocol 1.
-
Experimental Design: A factorial arrangement in a completely randomized design with 4-6 replications.
-
Treatments:
-
Factor A: this compound at different rates (e.g., 0, 10, and 20 g a.i./ha).
-
Factor B: Graminicide (e.g., clethodim) at different rates (e.g., 0, 50, and 100 g a.i./ha).
-
Include an untreated control.
-
-
Application: Apply treatments as described in Protocol 1.
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Data Collection: As described in Protocol 1.
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Data Analysis: Analyze the data using a two-way ANOVA to assess the main effects of each herbicide and their interaction. The interaction effect will indicate whether the combination is synergistic, additive, or antagonistic.
Visualizations
Caption: Mechanism of action for this compound on grass weeds.
Caption: General workflow for greenhouse bioassays.
Caption: Troubleshooting logic for poor grass control.
References
Validation & Comparative
A Comparative Analysis of Epyrifenacil and Saflufenacil: Two Protoporphyrinogen Oxidase-Inhibiting Herbicides
A detailed comparative guide for researchers, scientists, and drug development professionals on the herbicides Epyrifenacil and Saflufenacil. This guide provides an objective analysis of their performance, supported by experimental data, to facilitate informed decisions in herbicidal research and development.
Introduction
This compound and Saflufenacil are both members of the pyrimidinedione chemical class of herbicides that function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] This inhibition disrupts the chlorophyll and heme biosynthesis pathways in susceptible plants, leading to rapid cell membrane damage and necrosis.[1][4] While they share a common mechanism of action, key differences in their chemical structure, herbicidal spectrum, and systemic activity set them apart. This compound, a more recent discovery by Sumitomo Chemical, is noted for its systemic activity against a broad spectrum of weeds, including some grasses and PPO-inhibitor resistant broadleaf species. Saflufenacil, developed by BASF, is primarily a contact and residual herbicide with efficacy mainly against broadleaf weeds.
Chemical and Physical Properties
A comparison of the fundamental chemical and physical properties of this compound and Saflufenacil is presented below.
| Property | This compound | Saflufenacil |
| IUPAC Name | ethyl 2-[[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]-2-pyridinyl]oxy]acetate | 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide |
| CAS Number | 353292-31-6 | 372137-35-4 |
| Molecular Formula | C21H16ClF4N3O6 | C17H17ClF4N4O5S |
| Molar Mass | 517.82 g/mol | 500.85 g/mol |
| Chemical Structure | A unique three-ring structure. | A pyrimidinedione derivative. |
| Water Solubility | Not specified in the provided results. | 2100 mg/L (at 20 °C) |
| Melting Point | Not specified in the provided results. | 189.9 °C |
| Vapor Pressure | 7 x 10⁻¹³ Pa | 4.5 x 10⁻¹⁵ Pa (at 20 °C) |
Mechanism of Action
Both this compound and Saflufenacil are potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the tetrapyrrole biosynthetic pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX (Protogen IX) in the cytoplasm. In the presence of light and oxygen, Protogen IX is converted to protoporphyrin IX (Proto IX), a potent photosensitizer. The accumulation of Proto IX generates reactive oxygen species, which cause lipid peroxidation and rapid destruction of cell membranes, ultimately leading to wilting, necrosis, and plant death.
Herbicidal Spectrum and Efficacy
While both herbicides are effective PPO inhibitors, their spectrum of controlled weeds differs significantly.
Saflufenacil is primarily used for the control of a wide range of broadleaf weeds. It is effective both pre- and post-emergence. However, it does not control grass weeds and typically requires tank-mixing with a grass herbicide for a complete weed management program.
This compound , in contrast, demonstrates a broader spectrum of activity, controlling not only a wide array of broadleaf weeds but also some grass species. A notable advantage of this compound is its efficacy against certain PPO-inhibitor resistant broadleaf weeds.
| Herbicide | Target Weeds | Key Features |
| This compound | Broadleaf and some grass weeds. Effective against some target-site-based PPO-inhibitor resistant broadleaf weeds. | Broad-spectrum, systemic action. |
| Saflufenacil | Wide range of broadleaf weeds. No activity on grass weeds. | Contact and residual activity. |
In Vitro PPO Inhibition
| Herbicide | IC50 (Palmer amaranth PPO2) | Reference |
| This compound | Potent inhibitor at nano-molar range; more potent than flumioxazin and fomesafen. | |
| Saflufenacil | 0.4 nM (for enzymes from black nightshade, velvetleaf, and corn). |
Systemic Activity and Translocation
The systemic behavior of these two herbicides is a key point of differentiation.
This compound is described as a systemic herbicide. Its systemic action is facilitated by the phloem movement of its active form.
Saflufenacil is readily absorbed by both the roots and shoots of plants. However, its translocation is predominantly through the xylem, with limited movement in the phloem.
Toxicological Profile
The toxicological profiles of this compound and Saflufenacil have been evaluated in various studies.
| Toxicological Endpoint | This compound | Saflufenacil |
| Acute Toxicity | Not specified in the provided results. | Low acute toxicity via oral, dermal, and inhalation routes (Toxicity Category III or IV). Slightly irritating to the eye (Toxicity Category III). Not a dermal irritant or sensitizer. |
| Carcinogenicity | Induced hepatocellular adenomas and carcinomas in male mice after 78 weeks of treatment; however, this is considered not relevant to humans. | No evidence of increased tumor incidence in rats and mice. Classified as "not likely carcinogenic to humans". |
| Primary Target Organs | In laboratory animals, repeated administration led to hepatotoxicity and anemia due to PPO inhibition. The hematopoietic system was identified as a target in all tested species. | The hematopoietic system is the primary target. |
| Metabolism | In mammals, it is rapidly metabolized to its ester-cleaved, active form, S-3100-CA. | Metabolized through demethylation of the uracil ring, degradation of the N-methyl-N-isopropyl group, and cleavage of the uracil ring. |
Experimental Protocols
In Vitro PPO Inhibition Assay (for this compound)
This protocol is based on the methodology described for testing this compound's inhibitory activity on Palmer amaranth PPO2.
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Enzyme Source: Protoporphyrinogen oxidase 2 (PPO2) from Palmer amaranth is expressed in Escherichia coli and extracted.
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Assay Conditions: The extracted enzyme is incubated with varying concentrations of the test herbicide (e.g., technical grade this compound).
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Measurement: The activity of the PPO enzyme is measured, and the concentration of the herbicide that causes 50% inhibition (IC50) is determined.
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Comparison: The IC50 value of the test herbicide is compared to that of standard PPO inhibitors like flumioxazin and fomesafen.
Vapor Drift Bioassay
This protocol is designed to assess the potential for off-target injury from herbicide vapors.
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Test Chamber: A small, enclosed chamber is used for the experiment.
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Treatment: A specified amount of the herbicide formulation (e.g., this compound emulsifiable concentrate) is sprayed onto the soil placed in the chamber.
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Detector Plant: A sensitive crop, such as soybean (Glycine max), is placed in the chamber, adjacent to but not in direct contact with the treated soil.
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Control: A positive control with a known volatile herbicide (e.g., dicamba-dimethylamine) and a negative control (untreated soil) are included.
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Observation: The detector plants are observed for any signs of injury over a period of time (e.g., 2 weeks).
Soil Degradation Study (for Saflufenacil)
This protocol outlines a method to determine the half-life of Saflufenacil in soil under different moisture conditions.
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Soil Samples: Soil samples from different geographic regions are collected and characterized.
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Herbicide Application: A known concentration of Saflufenacil is applied to the soil samples.
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Incubation Conditions: The treated soil samples are incubated in the dark under controlled temperature and moisture levels (e.g., field capacity and saturated conditions).
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Sampling: Subsamples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, and 45 days).
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Residue Analysis: The concentration of Saflufenacil in the soil samples is determined using a suitable analytical method, such as accelerated solvent extraction (ASE) followed by liquid chromatography-mass spectrometry (LC-MS).
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Half-life Calculation: The degradation rate and half-life of the herbicide are calculated from the concentration data over time.
Resistance Management
The emergence of herbicide-resistant weeds is a significant challenge in agriculture. This compound has shown promise in this area, as it can control some biotypes of target-site-based PPO-inhibitor resistant weeds, including Palmer amaranth with specific mutations. This makes this compound a potentially valuable tool for managing weed resistance.
Conclusion
This compound and Saflufenacil are both effective PPO-inhibiting herbicides belonging to the pyrimidinedione class. Saflufenacil is a well-established herbicide with strong contact and residual activity against a broad spectrum of broadleaf weeds. Its primary limitation is the lack of grass control, necessitating tank mixes for comprehensive weed management.
This compound represents a newer development with distinct advantages. Its broader spectrum of activity, which includes some grass weeds, and its systemic nature offer greater flexibility in weed control. Crucially, its efficacy against certain PPO-inhibitor resistant weed biotypes positions it as an important tool for sustainable weed management strategies. For researchers and professionals in drug development, the unique three-ring structure of this compound and its systemic properties may offer new avenues for the design of next-generation herbicides.
References
- 1. Saflufenacil - Wikipedia [en.wikipedia.org]
- 2. This compound Sumitomo Chemical New phenyluracil herbicide ISO Published 2020– A protoporphyrinogen oxidase (PPOX) inhibitor – News & Updates [chemrobotics.in]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The toxicity of Saflufenacil_Chemicalbook [chemicalbook.com]
Validating Epyrifenacil's effectiveness on PPO-resistant weed biotypes
A comparative analysis of Epyrifenacil's efficacy on weed biotypes resistant to protoporphyrinogen oxidase (PPO) inhibitors, offering researchers and drug development professionals a comprehensive guide to its performance and underlying mechanisms.
This compound, a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, is demonstrating significant promise in the management of broadleaf weeds, including those that have developed resistance to existing PPO inhibitors.[1][2][3] This pyrimidinedione-class herbicide, characterized by a unique three-ring structure, offers a systemic mode of action and has shown efficacy against a broad spectrum of both grass and broadleaf weeds at lower application rates compared to other PPO inhibitors.[4][5]
The rise of herbicide resistance in agronomically significant weeds like Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus) poses a critical challenge to sustainable agriculture. Resistance to PPO inhibitors is often conferred by specific target-site mutations in the PPX2 gene, which encodes the PPO enzyme. This guide provides a detailed comparison of this compound's effectiveness against such resistant biotypes, supported by experimental data and protocols.
Comparative Efficacy Against PPO-Resistant Biotypes
Recent studies have evaluated the performance of this compound on Palmer amaranth and waterhemp populations harboring known PPO-resistance mutations. The data consistently shows that this compound maintains a high level of control against biotypes that are resistant to other commercially available PPO-inhibiting herbicides.
A large-scale screening of Palmer amaranth and waterhemp accessions from across the United States revealed that this compound applied at 20 g ai ha⁻¹ resulted in nearly complete control, with average survival rates below 2% for both species. Notably, this high level of efficacy was observed even in populations with a high frequency of the ΔG210 allele in the PPX2 gene, a mutation known to confer high-level resistance to other PPO inhibitors.
While the ΔG210 mutation was associated with a slight reduction in this compound's efficacy in some accessions, it did not confer full resistance. Other known resistance mutations, such as R128G and G399A in Palmer amaranth, also appeared to have no significant impact on this compound's effectiveness.
Quantitative Performance Data
The following tables summarize the comparative performance of this compound and other PPO inhibitors on resistant weed biotypes.
Table 1: In Vitro Inhibition (IC50) of Wild-Type Palmer Amaranth PPO2 Enzyme
| Herbicide | IC50 (nM) ± 95% Confidence Interval |
| This compound | Data not publicly available in provided search results |
| Flumioxazin | Data not publicly available in provided search results |
| Fomesafen | Data not publicly available in provided search results |
Note: While a study mentioned that this compound was a more potent inhibitor than flumioxazin and fomesafen on a median inhibitory concentration (IC50) basis, the specific values were not provided in the search results.
Table 2: Whole-Plant Bioassay on PPO-Resistant Waterhemp (with ≥50% frequency of ΔG210 allele)
| Herbicide Treatment | Application Rate (g ai ha⁻¹) | Average Mortality (%) |
| This compound | 20 | 85 |
| Saflufenacil | Data not publicly available | Lower than this compound |
| Saflufenacil + Trifludimoxazin | Data not publicly available | Lower than this compound |
Source: Adapted from studies on PPO-inhibiting herbicide resistance in waterhemp.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocols are based on the procedures described in the cited research.
Whole-Plant Herbicide Efficacy Bioassay
This protocol is designed to assess the efficacy of herbicides on whole plants grown in a controlled environment.
-
Seed Collection and Germination:
-
Weed seed samples are collected from various agricultural sites.
-
Seeds are germinated in a controlled environment, often in petri dishes or germination trays with a suitable substrate.
-
-
Plant Growth:
-
Seedlings are transplanted into pots containing a standardized soil mix.
-
Plants are grown in a greenhouse or controlled environment chamber with regulated temperature, humidity, and photoperiod.
-
-
Herbicide Application:
-
Herbicides are applied to plants at a specific growth stage (e.g., 2-3 leaf stage).
-
Application is performed using a calibrated sprayer to ensure a precise and uniform dose. A carrier volume, such as 200 L ha⁻¹, is typically used, and an adjuvant like crop oil concentrate (1% v/v) may be added.
-
-
Data Collection and Analysis:
-
Plant injury and mortality are visually assessed at specified intervals after treatment (e.g., 21 days).
-
Data is often expressed as percent control or survival rate.
-
For dose-response studies, a range of herbicide concentrations is used to determine the effective dose (ED) or growth reduction (GR) values.
-
PPO Enzyme Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the PPO enzyme.
-
Enzyme Extraction:
-
The PPX2 gene from the target weed species (e.g., Palmer amaranth) is expressed in a host system like Escherichia coli.
-
The PPO2 enzyme is then extracted and purified from the host cells.
-
-
Inhibition Assay:
-
The purified enzyme is incubated with its substrate (protoporphyrinogen IX) in the presence of various concentrations of the inhibitor (e.g., this compound).
-
The rate of product formation (protoporphyrin IX) is measured, typically through spectrophotometry.
-
-
Data Analysis:
-
The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PPO inhibition pathway, a typical experimental workflow for herbicide resistance screening, and the logical relationship of this compound's efficacy on resistant biotypes.
Caption: PPO inhibition pathway and the impact of resistance mutations.
Caption: Experimental workflow for herbicide resistance screening.
Caption: this compound's efficacy on PPO-resistant biotypes.
References
- 1. This compound, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound, a new systemic PPO-inhibiting herbicide for broad-spectrum weed control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cambridge.org [cambridge.org]
- 5. Distribution of target site PPO-inhibiting herbicide resistance mutations in waterhemp and Palmer amaranth and association of this compound efficacy with PPX2 target site variants | Weed Technology | Cambridge Core [cambridge.org]
Epyrifenacil's Cross-Resistance Profile in Key Weed Species: A Comparative Analysis
A new protoporphyrinogen oxidase (PPO)-inhibiting herbicide, Epyrifenacil, demonstrates efficacy against several weed species that have developed resistance to other PPO inhibitors. This guide provides a comparative analysis of this compound's performance against resistant phenotypes of Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus), two of the most problematic agricultural weeds. The data presented herein is compiled from recent studies and offers insights for researchers and professionals in weed management and herbicide development.
This compound, a novel pyrimidinedione herbicide, has shown promise in controlling broadleaf and grass weeds.[1][2] Its systemic action and effectiveness at low use rates distinguish it from many existing herbicides.[1] Of particular interest is its activity on weed biotypes that have evolved resistance to other PPO-inhibiting herbicides, a growing concern in modern agriculture.
Comparative Efficacy Against Resistant Weeds
Studies have evaluated this compound's performance against PPO-resistant Palmer amaranth and waterhemp populations harboring specific target-site mutations in the PPX2 gene. These mutations, such as the glycine deletion at position 210 (ΔG210) and amino acid substitutions at R128G and G399A, are known to confer resistance to several commercial PPO inhibitors.
Recent findings indicate that this compound applied at 20 g ai ha⁻¹ can effectively control PPO-resistant Palmer amaranth biotypes carrying the ΔG210, R128G, and G399A mutations.[1] In comparative field trials, this compound at this rate provided significantly better control of resistant Palmer amaranth than the standard fomesafen application.[1]
Further research on waterhemp and Palmer amaranth accessions demonstrated that this compound provided an average of 85% mortality across accessions with a high frequency of the ΔG210 allele, outperforming saflufenacil and a pre-mixture of saflufenacil and trifludimoxazin. However, it was noted that the ΔG210 mutation was associated with a reduction in the relative efficacy of this compound in some accessions, suggesting that while effective, the level of control can be influenced by the specific genetic background of the resistant population. Other known target-site resistance mutations appeared to have no significant effect on this compound's performance.
Quantitative Comparison of Herbicide Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and other PPO inhibitors against susceptible and resistant weed biotypes.
Table 1: Efficacy of this compound and Other PPO Inhibitors on PPO-Resistant Waterhemp (Amaranthus tuberculatus) with a High Frequency of the ΔG210 Allele
| Herbicide | Application Rate (g ai ha⁻¹) | Average Mortality (%) |
| This compound | 20 | 85 |
| Saflufenacil | Not Specified | < 85 |
| Saflufenacil + Trifludimoxazin | Not Specified | < 85 |
| Data from a study on waterhemp accessions with ≥50% frequency of the ΔG210 allele of PPX2. |
Table 2: Dose-Response of Fomesafen and Saflufenacil on Susceptible and PPO-Resistant Amaranthus Biotypes
| Weed Species | Resistance Mutation | Herbicide | GR₅₀ (g ai ha⁻¹) | Resistance/Susceptible (R/S) Ratio |
| A. tuberculatus | Susceptible | Fomesafen | - | - |
| A. tuberculatus | ΔG210 | Fomesafen | - | 3.0 - 9.2 |
| A. tuberculatus | R128G | Fomesafen | - | 3.0 - 9.2 |
| A. palmeri | Susceptible | Fomesafen | - | - |
| A. palmeri | ΔG210 | Fomesafen | - | 3.0 - 9.2 |
| A. palmeri | V361A | Fomesafen | - | 3.0 - 9.2 |
| A. tuberculatus | Susceptible | Saflufenacil | - | - |
| A. tuberculatus | ΔG210 | Saflufenacil | - | 2.0 - 2.8 |
| A. tuberculatus | R128G | Saflufenacil | - | 2.0 - 2.8 |
| A. palmeri | Susceptible | Saflufenacil | - | - |
| A. palmeri | ΔG210 | Saflufenacil | - | 2.0 - 2.8 |
| A. palmeri | V361A | Saflufenacil | - | 2.0 - 2.8 |
| GR₅₀ represents the herbicide rate required to cause a 50% reduction in plant growth. R/S ratio is the GR₅₀ of the resistant biotype divided by the GR₅₀ of the susceptible biotype. |
Experimental Protocols
The data presented in this guide are based on established methodologies for assessing herbicide resistance in weeds. The following are detailed protocols for key experiments cited.
Whole-Plant Herbicide Bioassay
This protocol is used to determine the in-planta efficacy of herbicides against different weed biotypes.
-
Seed Collection and Germination: Mature seeds are collected from suspected resistant weed populations in agricultural fields. Seeds are then germinated in petri dishes on moist filter paper or directly in trays filled with a sterile potting mix.
-
Plant Growth: Once seedlings reach a suitable size (e.g., 2-3 true leaves), they are transplanted into individual pots containing a standard greenhouse soil mix. Plants are grown under controlled environmental conditions (e.g., 25-30°C day/20-25°C night temperatures, 16-hour photoperiod).
-
Herbicide Application: Herbicides are applied to plants at a specific growth stage (e.g., 8-10 cm in height). A cabinet sprayer calibrated to deliver a precise volume of spray solution is used to ensure uniform application. For dose-response studies, a range of herbicide concentrations is applied.
-
Data Collection and Analysis: Plant mortality or injury is assessed visually at set intervals after treatment (e.g., 7, 14, and 21 days). For dose-response assays, plant biomass (fresh or dry weight) is measured at the end of the experiment. The data are then used to calculate metrics such as the 50% growth reduction (GR₅₀) or 50% lethal dose (LD₅₀) using appropriate statistical software.
Molecular Analysis of Resistance: PPX2 Gene Sequencing
This protocol is used to identify target-site mutations in the PPX2 gene that confer resistance to PPO inhibitors.
-
DNA Extraction: Genomic DNA is extracted from fresh leaf tissue of individual plants using a commercial DNA extraction kit or a CTAB (cetyltrimethylammonium bromide) method.
-
PCR Amplification: The PPX2 gene is amplified from the genomic DNA using polymerase chain reaction (PCR). Specific primers are designed to amplify the entire coding sequence or specific regions of the gene known to harbor resistance mutations.
-
DNA Sequencing: The amplified PCR products are purified and sent for Sanger sequencing to determine the nucleotide sequence of the PPX2 gene.
-
Sequence Analysis: The obtained DNA sequences are compared to the sequence of a known susceptible wild-type PPX2 gene. This comparison allows for the identification of any nucleotide changes that result in amino acid substitutions or deletions, such as the ΔG210, R128G, and G399A mutations.
Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the biochemical pathway affected by PPO inhibitors and the general workflow for identifying herbicide resistance.
Caption: Mechanism of action of PPO inhibitors and target-site resistance.
Caption: Experimental workflow for confirming herbicide resistance.
References
- 1. This compound, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of target site PPO-inhibiting herbicide resistance mutations in waterhemp and Palmer amaranth and association of this compound efficacy with PPX2 target site variants | Weed Technology | Cambridge Core [cambridge.org]
Epyrifenacil Demonstrates Efficacy Against Key Herbicide-Resistant Weeds Harboring the ΔG210 PPO Mutation
A comparative analysis of the novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, Epyrifenacil, reveals its significant efficacy in controlling weed biotypes that exhibit resistance to other PPO inhibitors due to the ΔG210 mutation in the PPX2 gene. This guide provides a comprehensive overview of this compound's performance, supported by experimental data, and compares it with other PPO-inhibiting herbicides.
This compound, a systemic herbicide from the pyrimidinedione chemical class, offers a unique three-ring structure that has demonstrated broad-spectrum control of both grass and broadleaf weeds.[1][2] Its mode of action involves the inhibition of the PPO enzyme, a critical component in the biosynthesis of chlorophyll and heme. This inhibition leads to an accumulation of protoporphyrin IX, which, upon light exposure, generates reactive oxygen species that cause rapid cellular membrane disruption and plant death.[3][4]
A significant challenge in weed management is the evolution of herbicide resistance. The deletion of the glycine residue at the 210 position (ΔG210) in the PPO2 enzyme is a well-documented mutation that confers a high level of resistance to many commercially available PPO-inhibiting herbicides in agronomically important weeds such as Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus).[5]
Comparative Performance Against ΔG210 PPO-Resistant Weeds
Recent studies have demonstrated this compound's robust performance against weed populations carrying the ΔG210 mutation. In a controlled environment study, this compound applied at a rate of 20 g ai ha⁻¹ provided superior control of Palmer amaranth and waterhemp accessions with a high frequency (≥50%) of the ΔG210 allele compared to other PPO inhibitors. While the ΔG210 mutation was associated with a slight reduction in the relative efficacy of this compound in some instances, the overall control remained high.
Another study confirmed that this compound effectively controlled Palmer amaranth biotypes possessing not only the ΔG210 mutation but also the R128G and G399A resistance alleles.
The following table summarizes the comparative mortality rates of this compound and other PPO inhibitors on weed accessions with a high frequency of the ΔG210 allele.
| Herbicide Treatment | Application Rate (g ai ha⁻¹) | Average Mortality (%) across accessions with ≥50% ΔG210 allele |
| This compound | 20 | 85 |
| Saflufenacil | Not Specified | Lower than this compound |
| Saflufenacil + Trifludimoxazin | Not Specified | Lower than this compound |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach used to evaluate herbicide efficacy, the following diagrams are provided.
Experimental Protocols
The data presented in this guide are based on established methodologies for herbicide resistance testing. A generalized protocol is outlined below.
1. Seed Collection and Plant Growth:
-
Weed seed samples, such as Palmer amaranth and waterhemp, were collected from agricultural fields with suspected herbicide resistance.
-
Seeds were germinated in a controlled greenhouse environment. Seedlings were transplanted into individual pots once they reached a suitable growth stage.
2. Herbicide Application:
-
Herbicides, including this compound and other PPO inhibitors, were applied to the plants at specified rates using a calibrated sprayer to ensure uniform coverage. For comparative studies, a standard application rate of 20 g ai ha⁻¹ for this compound was used.
3. Efficacy Evaluation:
-
Visual assessments of weed control, typically as percent mortality or injury, were conducted at regular intervals after treatment (e.g., 21 days after treatment).
4. Molecular Analysis:
-
To confirm the genetic basis of resistance, DNA was extracted from plant tissues.
-
The PPX2 gene was sequenced to identify the presence of resistance-conferring mutations, such as the ΔG210 deletion.
Conclusion
This compound demonstrates significant potential as an effective tool for managing difficult-to-control weeds that have developed resistance to other PPO-inhibiting herbicides via the ΔG210 mutation. Its systemic action and efficacy at low use rates provide a valuable new option for growers and land managers. Further research and field trials will continue to delineate its role in integrated weed management programs.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound, a new systemic PPO-inhibiting herbicide for broad-spectrum weed control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative hepatotoxicity of a herbicide, this compound, in humans and rodents by comparing the dynamics and kinetics of its causal metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the mode of action and human relevance of liver tumors in male mice treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of target site PPO-inhibiting herbicide resistance mutations in waterhemp and Palmer amaranth and association of this compound efficacy with PPX2 target site variants | Weed Technology | Cambridge Core [cambridge.org]
Comparative Transcriptomics of Plants Treated with Epyrifenacil: A Guide for Researchers
Disclaimer: As of late 2025, publicly accessible research detailing the comparative transcriptomics of Epyrifenacil-treated plants is not available. This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide. This guide provides a comprehensive framework for understanding the expected transcriptomic effects of this compound by drawing objective comparisons from studies on other PPO-inhibiting herbicides with the same mode of action, such as fomesafen and oxyfluorfen. The experimental data and protocols presented herein are based on publicly available research on these surrogate PPO inhibitors and are intended to serve as a technical and methodological resource for researchers, scientists, and drug development professionals.
Introduction to this compound and PPO-Inhibiting Herbicides
This compound is a new-generation herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and cell membrane disruption, leading to cell death. Understanding the transcriptomic response of plants to PPO inhibitors like this compound is crucial for elucidating the full cascade of molecular events triggered by the herbicide, identifying potential resistance mechanisms, and developing more effective and safer herbicidal strategies.
Comparative Transcriptomic Analysis
Transcriptomic studies on plants treated with PPO-inhibiting herbicides reveal a complex interplay of stress responses, metabolic pathway alterations, and regulatory network reprogramming. Below is a summary of findings from studies on fomesafen and oxyfluorfen, which can be extrapolated to predict the effects of this compound.
Differentially Expressed Genes (DEGs) in Response to PPO Inhibitors
The application of PPO-inhibiting herbicides induces significant changes in the plant transcriptome. The number of differentially expressed genes (DEGs) can vary depending on the plant species, the specific herbicide, treatment duration, and dose.
| Herbicide | Plant Species | Time Point | Number of Up-regulated DEGs | Number of Down-regulated DEGs | Total DEGs | Key Findings | Reference |
| Fomesafen | Amaranthus retroflexus (Resistant vs. Susceptible) | 24 hours | - | - | 21,789 (Q-0-1day vs. N-0-1day) | Upregulation of target enzymes PPX1 and PPX2; differential expression of transcription factor families (AP2-EREBP, GRAS, NAC, bHLH, bZIP).[1][2] | [1][2] |
| Fomesafen | Amaranthus retroflexus (Resistant vs. Susceptible) | 72 hours | - | - | 33,923 (Q-2-3day vs. N-2-3day) | Continued differential expression of stress-responsive genes.[1] | |
| Oxyfluorfen | Oryza sativa (Rice) | - | - | - | - | Induction of Betaine Aldehyde Dehydrogenase (BADH) genes, suggesting a role in stress response and detoxification. |
Note: The total number of DEGs in the fomesafen study represents the comparison between resistant (R-Q) and susceptible (S-N) populations under different treatment conditions.
Key Signaling Pathways and Biological Processes Affected
Transcriptomic analyses consistently highlight the perturbation of several key biological processes and signaling pathways in response to PPO inhibitor-induced stress.
-
Oxidative Stress Response: A primary and immediate response is the upregulation of genes involved in mitigating oxidative stress. This includes genes encoding antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), ascorbate peroxidase (APX), and glutathione S-transferases (GSTs).
-
Photosynthesis: As PPO inhibitors disrupt chlorophyll biosynthesis, a common transcriptomic signature is the downregulation of genes related to photosynthesis, including those encoding chlorophyll-binding proteins and components of the photosystems.
-
Tetrapyrrole Biosynthesis: The inhibition of PPO directly impacts the tetrapyrrole biosynthesis pathway. This can lead to feedback regulation and changes in the expression of other genes within this pathway.
-
Hormone Signaling: Genes involved in the signaling pathways of stress-related hormones like jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA) are often differentially expressed, indicating a systemic stress response.
-
Detoxification Pathways: Upregulation of genes encoding cytochrome P450 monooxygenases, GSTs, and ABC transporters is frequently observed, suggesting the activation of metabolic detoxification mechanisms.
Experimental Protocols
A robust experimental design is critical for a successful comparative transcriptomics study. The following protocol is a generalized methodology based on common practices in plant-herbicide interaction research.
Plant Material and Growth Conditions
-
Plant Species: Select the plant species of interest (e.g., Arabidopsis thaliana, Oryza sativa, Glycine max, or relevant weed species).
-
Growth Conditions: Grow plants in a controlled environment (growth chamber or greenhouse) with defined photoperiod (e.g., 16-hour light/8-hour dark), temperature (e.g., 22-25°C), and humidity. Use a sterile growth medium such as Murashige and Skoog (MS) agar or a soil/vermiculite mixture.
Herbicide Treatment and Sample Collection
-
Herbicide Application: Treat plants at a specific developmental stage (e.g., 2-3 leaf stage) with a sublethal or lethal dose of the PPO-inhibiting herbicide. Include a mock-treated control group (treated with the solvent used for the herbicide).
-
Time-Course Experiment: Collect tissue samples (e.g., leaves or whole seedlings) at multiple time points after treatment (e.g., 0, 1, 3, 6, 12, 24, and 72 hours) to capture both early and late transcriptomic responses.
-
Replication: Use a minimum of three biological replicates for each treatment and time point to ensure statistical power.
-
Sample Processing: Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.
RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the frozen plant tissue using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit. Include a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to check for purity (A260/A280 and A260/A230 ratios) and a bioanalyzer (e.g., Agilent Bioanalyzer) to evaluate RNA integrity (RIN value). High-quality RNA (RIN > 7) is recommended for RNA-seq.
Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for gene expression profiling).
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome of the plant species using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between treatment and control groups using statistical packages like DESeq2 or edgeR in R. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of DEGs to identify over-represented biological processes and metabolic pathways.
Mandatory Visualizations
Signaling Pathway of PPO-Inhibiting Herbicides
Caption: PPO inhibitor mode of action.
Experimental Workflow for Comparative Transcriptomics
Caption: Comparative transcriptomics workflow.
References
Validating the Low Vapor Pressure of Epyrifenacil Under Field Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vapor pressure of the novel herbicide Epyrifenacil with alternative herbicides, supported by experimental data and detailed methodologies for field validation. The exceptionally low vapor pressure of this compound is a key feature, minimizing the risk of off-target movement and potential damage to non-target crops, a critical consideration in modern agricultural practices.
The Significance of Low Vapor Pressure in Herbicides
Vapor pressure is a fundamental physicochemical property that dictates the tendency of a substance to transition into a gaseous state. For herbicides, a high vapor pressure can lead to volatilization, where the applied chemical evaporates from soil or plant surfaces and moves with the air currents. This phenomenon, known as vapor drift, can cause unintended damage to sensitive crops located downwind from the application site. Therefore, herbicides with low vapor pressure are highly desirable as they are more likely to remain in the target area, ensuring efficacy and minimizing environmental impact.
This compound, a protoporphyrinogen oxidase (PPO) inhibiting herbicide, has been engineered to have an extremely low vapor pressure, significantly reducing the risk of off-target injury. This characteristic is particularly important for a broad-spectrum herbicide intended for use in diverse agricultural landscapes where sensitive crops may be in close proximity.
Comparative Analysis of Herbicide Vapor Pressures
The following table summarizes the vapor pressure of this compound and a selection of other commercially available broad-spectrum herbicides. The data clearly illustrates the significantly lower volatility of this compound compared to its alternatives.
| Herbicide | Chemical Class | Mode of Action | Vapor Pressure (mPa @ 20-25°C) |
| This compound | Pyrimidinedione | PPO Inhibitor | 7 x 10⁻¹⁰ |
| Flumioxazin | N-phenylphthalimide | PPO Inhibitor | 3.2 x 10⁻⁴[1] |
| Fomesafen | Diphenyl ether | PPO Inhibitor | < 4.0 x 10⁻⁶[2] |
| Glyphosate | Glycine derivative | EPSP synthase inhibitor | 1.0 x 10⁻⁵ |
| Dicamba | Benzoic acid | Synthetic auxin | 4.5 x 10⁻³ |
| 2,4-D Ester | Phenoxy carboxylic acid | Synthetic auxin | 1.9 x 10⁻¹ |
| Glufosinate | Phosphinic acid | Glutamine synthetase inhibitor | < 1.0 x 10⁻⁵ |
Experimental Protocols for Field Validation of Low Vapor Pressure
To validate the low vapor pressure of a herbicide like this compound under real-world conditions, a comprehensive field study is essential. The following protocol outlines a robust methodology combining air sampling and bioassays to quantify potential off-target vapor movement.
Site Selection and Plot Design
-
Test Site: Select a field with uniform topography and soil type, away from any physical obstructions that could interfere with airflow.
-
Plot Layout: Establish a central treated plot where the herbicide will be applied. Arrange downwind sampling stations at increasing distances from the edge of the treated plot (e.g., 5m, 10m, 20m, 50m). An untreated control plot should be established upwind to monitor for any background contamination.
Herbicide Application
-
Application Method: Apply the herbicide using a calibrated sprayer to ensure a uniform and accurate application rate consistent with the product label.
-
Meteorological Monitoring: Continuously monitor and record key meteorological parameters throughout the study, including wind speed and direction, temperature, relative humidity, and solar radiation. This data is crucial for interpreting the air sampling and bioassay results.
Air Sampling
-
Active Air Sampling:
-
Equipment: Utilize high-volume air samplers equipped with polyurethane foam (PUF) plugs or a suitable sorbent to trap airborne herbicide residues.
-
Placement: Position air samplers at various heights (e.g., 0.5m and 1.5m) at each downwind sampling station.
-
Sampling Schedule: Collect air samples at predetermined intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, and then daily for several days) following the herbicide application.
-
Analysis: Extract the collected samples and analyze them using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the herbicide in the air.
-
-
Passive Air Sampling:
-
Equipment: Deploy passive air samplers, such as those containing sorbent-impregnated disks, at the same locations as the active samplers.
-
Duration: Leave passive samplers in the field for a longer duration (e.g., 24-72 hours) to provide a time-integrated measure of airborne herbicide concentrations.
-
Analysis: Analyze the passive samplers using similar extraction and analytical techniques as the active samples.
-
Bioassay
-
Indicator Species: Select a plant species that is highly sensitive to the herbicide being tested. For a broad-spectrum herbicide like this compound, sensitive broadleaf species such as soybean, cotton, or tomato are suitable choices.
-
Placement: Place potted indicator plants at each downwind sampling station and in the control plot.
-
Exposure and Evaluation: Expose the plants for a defined period (e.g., 24-48 hours) after herbicide application. After exposure, move the plants to a greenhouse for observation.
-
Symptomology Assessment: Regularly assess the plants for any signs of herbicide injury, such as epinasty, chlorosis, necrosis, or stunting, over a period of 14-21 days. Use a standardized rating scale to quantify the level of injury.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in validating the low vapor pressure of a herbicide in field conditions.
Caption: Experimental workflow for field validation of herbicide vapor pressure.
Signaling Pathway of PPO-Inhibiting Herbicides
This compound functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants. The inhibition of this enzyme leads to a cascade of events resulting in rapid cell death.
References
A Comparative Analysis of Epyrifenacil and Other Pyrimidinedione Herbicides for Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Epyrifenacil with other notable pyrimidinedione herbicides, namely Saflufenacil and Trifludimoxazin. All three herbicides are potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathways in plants.[1][2][3] Inhibition of this enzyme leads to a rapid cascade of photodynamic events, culminating in cell death and effective weed control.[1][2] This guide will delve into their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance, with a particular focus on their activity against herbicide-resistant weed biotypes.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound, Saflufenacil, and Trifludimoxazin share a common mechanism of action by inhibiting the PPO enzyme. This inhibition disrupts the conversion of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), a vital precursor for chlorophyll and heme. The blockage of PPO leads to the accumulation of PPGIX, which then leaks from the chloroplasts into the cytoplasm. In the cytoplasm, PPGIX is oxidized to PPIX. This misplaced PPIX, in the presence of light and oxygen, generates highly reactive singlet oxygen radicals (¹O₂). These radicals initiate lipid peroxidation, leading to the destruction of cell membranes, cellular leakage, and ultimately, rapid tissue necrosis and plant death.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the herbicidal activity of this compound, Saflufenacil, and Trifludimoxazin. The data is presented as the concentration required to inhibit 50% of the PPO enzyme activity (IC50) or the dose required for 50% growth reduction (GR50) of various weed species. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro PPO Enzyme Inhibition (IC50, nM)
| Herbicide | Wild-Type PPO (Amaranthus tuberculatus) | PPO-Resistant (ΔG210) (A. tuberculatus) | PPO-Resistant (R128G) (A. tuberculatus) |
| This compound | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Saflufenacil | 7.4 | 20.7 | 14.8 |
| Trifludimoxazin | 3.6 | 3.8 | 3.3 |
| Fomesafen (Reference) | 35.4 | 326.6 | 106.2 |
Table 2: Whole-Plant Herbicidal Activity (GR50, g ai ha⁻¹)
| Herbicide | Palmer amaranth (Amaranthus palmeri) - Susceptible | Palmer amaranth (A. palmeri) - PPO-Resistant | Waterhemp (Amaranthus tuberculatus) - Susceptible | Waterhemp (A. tuberculatus) - PPO-Resistant (ΔG210) |
| This compound | Data not available in a directly comparable format | Effective at 20 g ai ha⁻¹ | Data not available in a directly comparable format | Averaged 85% mortality at 20 g ai ha⁻¹ |
| Saflufenacil | Data not available in a directly comparable format | Data not available in a directly comparable format | 7.4 | 20.7 |
| Trifludimoxazin | Data not available in a directly comparable format | Data not available in a directly comparable format | 3.6 | 3.8 |
Note: A lower IC50 or GR50 value indicates higher herbicidal potency. The data highlights Trifludimoxazin's significant efficacy against PPO-resistant waterhemp biotypes, with a resistance/susceptibility ratio close to 1. This compound has also demonstrated strong control of PPO-resistant Palmer amaranth.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of herbicide performance. Below are generalized protocols for key experiments cited in the comparison of these pyrimidinedione herbicides.
In Vitro PPO Inhibition Assay
This assay quantifies the direct inhibitory effect of the herbicides on the PPO enzyme.
-
Enzyme Extraction: PPO enzyme is typically extracted from the leaf tissue of the target weed species. The tissue is homogenized in a buffer solution, and the resulting crude extract is clarified by centrifugation.
-
Assay Procedure: The assay is conducted in a microplate format. The reaction mixture contains the enzyme extract, a buffer solution, and the herbicide at various concentrations. The reaction is initiated by the addition of the substrate, protoporphyrinogen IX.
-
Data Measurement: The rate of protoporphyrin IX formation is measured spectrophotometrically or fluorometrically.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each herbicide concentration relative to a control without the herbicide. The IC50 value is then determined by fitting the data to a dose-response curve.
Whole-Plant Dose-Response Bioassay
This experiment evaluates the herbicidal efficacy at the whole-plant level under controlled environmental conditions.
-
Plant Material: Seeds of the target weed species are sown in pots containing a suitable growing medium. Plants are grown in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod.
-
Herbicide Application: Herbicides are applied at a range of doses to plants at a specific growth stage (e.g., 3-4 leaf stage). Application is typically performed using a calibrated laboratory sprayer to ensure uniform coverage.
-
Data Collection: After a specified period (e.g., 14 to 21 days), the herbicidal effect is assessed. This includes visual injury ratings (0-100% scale) and measurement of plant biomass (fresh or dry weight).
-
Data Analysis: The collected data is used to generate a dose-response curve, from which the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) is calculated.
Logical Relationship of Pyrimidinedione Herbicides
The development and application of pyrimidinedione herbicides follow a logical progression, from understanding the fundamental mechanism of action to evaluating their performance against evolving challenges like herbicide resistance.
Conclusion
This compound, Saflufenacil, and Trifludimoxazin are all highly effective pyrimidinedione herbicides that function through the inhibition of the PPO enzyme. While they share a common mechanism of action, their efficacy can vary against different weed species and, notably, against herbicide-resistant biotypes. The available data suggests that Trifludimoxazin exhibits exceptional potency against waterhemp populations with common PPO resistance mutations. This compound has also demonstrated strong performance in controlling PPO-resistant Palmer amaranth. The choice of herbicide will depend on the specific weed spectrum, the prevalence of resistant populations, and the desired crop rotation. Further direct comparative studies across a broader range of weed species are warranted to provide a more complete picture of the relative performance of these important herbicides.
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumonisin B1–Induced Cell Death in Arabidopsis Protoplasts Requires Jasmonate-, Ethylene-, and Salicylate-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating programmed cell death in plant cells: Intracellular acidification plays a pivotal role together with calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Epyrifenacil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of Epyrifenacil.
This compound is a proherbicide that is effective against a wide range of broad-leaved and grass weeds.[1] It functions by inhibiting the enzyme protoporphyrinogen oxidase.[1] Due to its chemical properties and potential environmental impact, it is crucial to follow strict disposal procedures.
Key Safety and Hazard Information
This compound is classified as very toxic to aquatic life with long-lasting effects.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the precautionary statement P501 for this compound, indicating the necessity of disposing of its contents and container in accordance with local, regional, national, and international regulations.[1][2]
| Property | Value | Source |
| Molecular Formula | C21H16ClF4N3O6 | PubChem |
| Molar Mass | 517.82 g·mol−1 | Wikipedia |
| GHS Hazard Statements | H410: Very toxic to aquatic life with long lasting effects | PubChem, Wikipedia |
| GHS Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to... | PubChem, Wikipedia |
Experimental Protocols: Decontamination and Disposal
The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound and its containers. This protocol is based on general best practices for the disposal of hazardous herbicides and should be adapted to comply with all applicable institutional and governmental regulations.
Personnel Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.
Disposal of Unused or Waste this compound:
-
Do Not Dispose Down the Drain: Never pour this compound down the sink or into any sewer or water system. This can lead to significant environmental contamination.
-
Segregate Chemical Waste: Designate a specific, clearly labeled, and sealed container for this compound waste. Do not mix it with other chemical waste unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Consult Local Regulations: Contact your institution's Environmental Health and Safety (EHS) department or your local hazardous waste disposal facility to understand the specific requirements for disposing of this category of chemical waste.
-
Arrange for Professional Disposal: Transfer the collected this compound waste to a licensed hazardous waste disposal contractor. Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
Disposal of Empty this compound Containers:
-
Triple Rinse Procedure: Empty containers must be thoroughly decontaminated before disposal to remove any residual chemical.
-
Step 1: Empty the container completely into the spray tank or a designated collection vessel. Allow it to drain for at least 30 seconds after the flow has slowed to a drip.
-
Step 2: Fill the container approximately 20-25% full with a suitable solvent (e.g., water, as specified by your EHS department). Securely replace the cap.
-
Step 3: Vigorously shake, rotate, or roll the container for at least 30 seconds to rinse all interior surfaces.
-
Step 4: Pour the rinsate into the spray tank or a designated hazardous waste container for later disposal. Allow the container to drain completely.
-
Step 5: Repeat the rinsing process two more times.
-
-
Render Container Unusable: After triple rinsing, puncture or crush the container to prevent reuse.
-
Dispose of Rinsed Containers: Dispose of the triple-rinsed and punctured containers as non-hazardous solid waste, in accordance with your local and institutional regulations. Some recycling programs may accept properly decontaminated chemical containers.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound and its containers.
References
Essential Safety and Logistical Information for Handling Epyrifenacil
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of novel chemical compounds is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the herbicide Epyrifenacil. As a newly developed compound, a specific Safety Data Sheet (SDS) may not be readily accessible. Therefore, this guidance is founded on general best practices for handling chemical herbicides with similar hazard profiles, supplemented with available data for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is still emerging, it is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as being very toxic to aquatic life with long-lasting effects.[1] Prudent laboratory practice dictates treating this compound with a high degree of caution. The following PPE is recommended as a minimum standard for handling this compound in a laboratory setting.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Dispose of gloves immediately after handling or if contamination is suspected. |
| Eyes | Safety goggles or a face shield | Must provide protection from splashes to the front and sides of the face. |
| Body | Laboratory coat or chemical-resistant apron | Should be worn over personal clothing to prevent skin contact. |
| Respiratory | Fume hood or approved respirator | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Laboratory Handling Protocol
This protocol outlines the essential steps for safely preparing and handling this compound solutions in a research environment.
Experimental Protocol: Preparation of this compound Stock Solution
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary materials, including this compound powder, solvent, glassware, and weighing paper. Don the appropriate PPE as outlined in Table 1.
-
Weighing: Tare a clean, dry weigh boat on an analytical balance within the fume hood. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the weighed this compound to a suitable volumetric flask. Using a funnel, add a small amount of the desired solvent (e.g., acetone, DMSO) to dissolve the powder.
-
Dilution: Once dissolved, dilute the solution to the final desired volume with the solvent. Cap the flask and invert several times to ensure a homogenous solution.
-
Labeling and Storage: Clearly label the container with the chemical name, concentration, date of preparation, and your initials. This compound is a newly developed herbicide.[2] For research purposes, it is often supplied as a powder and should be stored at -20°C.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of in regular trash. |
| This compound Solutions | Collect in a clearly labeled, sealed, and chemical-resistant waste container. Dispose of as hazardous chemical waste via your institution's EHS office. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, weigh boats) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated solid hazardous waste container immediately after use. |
| Empty this compound Containers | Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The empty, rinsed container can then be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste. |
Disposal Protocol: Decontamination and Waste Management
-
Decontamination: After handling this compound, decontaminate all surfaces and equipment with an appropriate solvent and then a cleaning agent (e.g., soap and water).
-
Waste Segregation: Segregate all this compound waste (solid and liquid) into appropriately labeled hazardous waste containers.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container. Reusable PPE should be thoroughly cleaned according to the manufacturer's instructions.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
-
Waste Pickup: Arrange for the pickup of hazardous waste with your institution's EHS office.
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure and ensure the responsible handling and disposal of this compound. Always consult your institution's specific safety protocols and EHS office for additional guidance.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
